6-Methoxy-4-methylquinolin-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2195. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQWDNJRHAWUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277389 | |
| Record name | 6-Methoxy-4-methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-23-4 | |
| Record name | 5342-23-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-4-methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-6-methoxy-4-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Methoxy-4-methylquinolin-2-ol
This technical guide provides an in-depth overview of the core properties, synthesis, and biological relevance of 6-Methoxy-4-methylquinolin-2-ol, a quinoline derivative of interest to researchers, scientists, and drug development professionals.
Core Properties
This compound, also known by its tautomeric form 6-methoxy-4-methyl-1H-quinolin-2-one, is a heterocyclic organic compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 5342-23-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][3] |
| Molecular Weight | 189.21 g/mol | [1][3] |
| Melting Point | 270 °C | [2] |
| Boiling Point (Predicted) | 391.6 ± 42.0 °C | [2] |
| Density (Predicted) | 1.153 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 11.13 ± 0.70 | [2] |
| Synonyms | 2-Hydroxy-6-methoxy-4-methylquinoline, 6-methoxy-4-methyl-1H-quinolin-2-one, 6-methoxy-4-methyl-carbostyril, 6-methoxy-4-methylquinolin-2(1H)-one | [3] |
Synthesis
A primary method for the synthesis of 4-hydroxyquinoline derivatives, including compounds structurally similar to this compound, is the Conrad-Limpach synthesis.[4][5][6] This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of the closely related tautomer, 4-hydroxy-6-methoxy-2-methylquinoline, the following protocol is adapted from the literature.[7]
Experimental Protocol: Conrad-Limpach Synthesis of 4-hydroxy-6-methoxy-2-methylquinoline
Materials:
-
p-Anisidine
-
Ethyl acetoacetate
-
Dowtherm A (or another high-boiling point solvent like mineral oil)
Procedure:
-
Condensation: p-Anisidine is reacted with ethyl acetoacetate. This step is typically performed at a moderate temperature to favor the formation of the ethyl β-(p-methoxyanilino)crotonate intermediate.
-
Cyclization: The intermediate from step 1 is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (approximately 250 °C).[5][7] This thermal cyclization results in the formation of 4-hydroxy-6-methoxy-2-methylquinoline.
-
Purification: The reaction mixture is cooled, allowing the product to precipitate. The solid product can then be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol.
Biological Activities and Experimental Protocols
This compound serves as a precursor in the synthesis of compounds with demonstrated biological activities, including nematicidal and antiplatelet effects.[8] Furthermore, its tautomer, 6-methoxy-2-methylquinolin-4-ol, has been implicated in antimicrobial activity through the inhibition of DNA gyrase and in the reactivation of latent HIV-1 via the JNK signaling pathway.
Nematicidal Activity Assay
Objective: To determine the nematicidal activity of a test compound against root-knot nematodes (e.g., Meloidogyne javanica).
Experimental Protocol:
-
Nematode Culture: Meloidogyne javanica is cultured on a suitable host plant. Second-stage juveniles (J2) are collected for the assay.
-
Assay Setup: The assay is performed in 96-well plates. Each well contains a suspension of approximately 50 J2 nematodes in 100 µL of water.
-
Compound Application: 100 µL of the test compound solution at the desired concentration (e.g., 250 µg/mL) is added to each well. A positive control (e.g., carbofuran) and a negative control (solvent vehicle) are included.
-
Incubation and Observation: The plates are incubated at a controlled temperature (e.g., 25 °C). Nematode mortality is observed and counted under a microscope at 24, 48, and 72-hour intervals.
Antiplatelet Aggregation Assay
Objective: To evaluate the in vitro inhibitory effect of a test compound on platelet aggregation induced by arachidonic acid.
Experimental Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from a healthy donor in a tube containing an anticoagulant (e.g., sodium citrate). The blood is centrifuged at a low speed to obtain PRP.
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.
-
Assay Procedure: A sample of PRP is placed in the aggregometer cuvette and pre-incubated with the test compound or vehicle control.
-
Induction of Aggregation: Arachidonic acid is added to the PRP to induce platelet aggregation.
-
Data Analysis: The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time. The inhibitory effect of the test compound is calculated by comparing the aggregation in its presence to that of the control.[9][10][11]
Signaling Pathways and Mechanisms of Action
Inhibition of DNA Gyrase
The tautomer 6-methoxy-2-methylquinolin-4-ol has been identified as an inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication.[12] This inhibition is a key mechanism for the antimicrobial activity of many quinolone compounds.
JNK Signaling Pathway in HIV Reactivation
The tautomer 6-methoxy-2-methylquinolin-4-ol has been shown to reactivate latent HIV-1 through a redox-mediated mechanism that involves the Jun N-terminal kinase (JNK) signaling pathway.[12]
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a buffer solution.
-
Compound Addition: The test compound (6-methoxy-2-methylquinolin-4-ol) is added to the reaction mixture at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.
-
Incubation: The reaction mixture is incubated at 37°C to allow for the supercoiling of the plasmid DNA by the gyrase.
-
Analysis: The reaction is stopped, and the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The inhibition of supercoiling by the test compound is visualized and quantified by the decrease in the supercoiled DNA band and the increase in the relaxed DNA band.[12][13]
References
- 1. scbt.com [scbt.com]
- 2. 5342-23-4 CAS MSDS (6-METHOXY-4-METHYL-QUINOLIN-2-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. 6-METHOXY-4-METHYL-QUINOLIN-2-OL | 5342-23-4 [chemicalbook.com]
- 9. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 10. coachrom.com [coachrom.com]
- 11. Inhibition in vitro of platelet aggregation and arachidonic acid metabolism by flavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
A Comprehensive Technical Guide to 6-Methoxy-4-methylquinolin-2-ol
This technical guide provides an in-depth overview of 6-Methoxy-4-methylquinolin-2-ol, a quinoline derivative with significant potential in various scientific fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and biological significance.
Chemical Structure and IUPAC Name
This compound is a heterocyclic organic compound. It exists in a tautomeric equilibrium with its keto form, 6-methoxy-4-methyl-1H-quinolin-2-one. This tautomerism is a key feature of its chemical reactivity and biological activity.
The structural representation and tautomeric equilibrium are illustrated in the diagram below.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [2][4] |
| Molecular Weight | 189.21 g/mol | [2][4] |
| CAS Number | 5342-23-4 | [1][2][3][4] |
| Appearance | Solid (form not specified) | N/A |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |
Table 2: Computed Properties and Identifiers
| Identifier | Value | Source |
| InChI | InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3,(H,12,13) | [2] |
| InChIKey | VGQWDNJRHAWUNX-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=CC(=O)NC2=C1C=C(C=C2)OC | [3] |
| XLogP3-AA | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Table 3: Spectroscopic Data (GC-MS)
| Feature | Value | Source |
| NIST Number | 316855 | [2] |
| Library | Main library | [2] |
| Total Peaks | 106 | [2] |
| m/z Top Peak | 189 | [2] |
| m/z 2nd Highest | 174 | [2] |
| m/z 3rd Highest | 146 | [2] |
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general method for synthesizing related quinoline structures can be described. One common approach is the Povarov reaction, a three-component cycloaddition.
General Protocol for Povarov Cycloaddition/Oxidative Dehydrogenation:
-
Reaction Setup: In a reaction vessel, an aniline derivative (e.g., p-anisidine) and an aldehyde (e.g., p-chlorobenzaldehyde) are dissolved in a suitable solvent like acetonitrile.
-
Stirring: The mixture is stirred at room temperature for a short period (e.g., 15 minutes).
-
Catalyst Addition: A Lewis acid catalyst, such as BF₃·OEt₂, is added to the mixture.
-
Addition of Alkene: An activated alkene (e.g., methyl isoeugenol) is added dropwise to the reaction mixture.
-
Heating: The vessel is sealed and heated (e.g., at 80°C) for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Aromatization: The resulting tetrahydroquinoline intermediate is then subjected to an oxidative dehydrogenation step. This can be achieved using a system like I₂-DMSO under microwave irradiation to yield the final quinoline product.
-
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.
The following diagram illustrates a generalized workflow for the synthesis of a quinoline derivative.
Biological Activity and Applications
This compound and its derivatives have shown promise in several areas of research.
-
Antimicrobial Activity: Some quinoline derivatives are known to target bacterial topoisomerase complexes, such as DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[6] The mechanism is believed to involve the chelation of a magnesium ion (Mg²⁺) within the enzyme's active site, which is bridged by water molecules to key amino acid residues like serine and aspartic acid.[6] This interaction stabilizes the drug-enzyme-DNA complex, inhibiting DNA replication and leading to bacterial cell death.
-
Anticancer and Antioxidant Properties: Research has indicated that derivatives of this compound possess potential anticancer and antioxidant activities.[6] The antioxidant properties have been studied using assays like the p-nitroso-N,N-dimethylaniline assay, showing a strong dependence on the specific structural features of the quinoline derivatives.[6]
-
Synthetic Intermediate: this compound serves as a valuable precursor in the synthesis of other biologically active molecules. For instance, it is used in the preparation of novel coumarin analogs with nematicidal activity and in the synthesis of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, an effective antiplatelet agent.[3]
-
Other Applications: The compound is also utilized in proteomics research as a biosensor and in the development of dyes and pigments.[6]
Safety and Handling
Based on GHS classifications for similar quinoline compounds, this compound should be handled with care.
-
Hazards: It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses), and working in a well-ventilated area. Avoid inhalation of dust and direct contact with skin and eyes.[2]
This guide provides a foundational understanding of this compound. Further research into its specific biological activities and the development of detailed synthetic protocols will continue to enhance its utility in medicinal chemistry and materials science.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-METHOXY-4-METHYL-QUINOLIN-2-OL | 5342-23-4 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 6-METHOXY-2-METHYLQUINOLIN-4-OL CAS#: 58596-37-5 [chemicalbook.com]
- 6. Buy 6-Methoxy-2-methylquinolin-4-ol | 58596-37-5 [smolecule.com]
An In-depth Technical Guide to 6-Methoxy-4-methylquinolin-2-ol (CAS 5342-23-4)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-Methoxy-4-methylquinolin-2-ol, a quinolinone derivative of interest in medicinal chemistry and materials science. This guide covers its physicochemical properties, synthesis, spectroscopic characterization, and known biological activities, including detailed mechanisms and experimental protocols.
Physicochemical Properties
This compound, also known as 6-methoxy-4-methylcarbostyril, belongs to the quinolinone class of heterocyclic compounds.[1] It exists in tautomeric equilibrium with its quinolin-2-one form. The compound should be stored in a dry, sealed container at room temperature.[2]
| Property | Value | Reference |
| CAS Number | 5342-23-4 | [1][3][4] |
| Molecular Formula | C₁₁H₁₁NO₂ | [4][5] |
| Molecular Weight | 189.21 g/mol | [4] |
| IUPAC Name | 6-methoxy-4-methyl-1H-quinolin-2-one | [1][6] |
| Synonyms | 6-Methoxy-4-methyl-2-quinolinol, 6-Methoxy-4-methylcarbostyril | [1] |
| Melting Point | Data not available | [7] |
| Boiling Point | Data not available | [7] |
| Density | Data not available | [7] |
Synthesis and Spectroscopic Characterization
Plausible Synthesis via Conrad-Limpach Reaction
While a specific protocol for this exact compound is not detailed in the provided literature, a common and effective method for synthesizing 4-hydroxy-2-quinolones is the Conrad-Limpach reaction. The following is a plausible two-step protocol adapted from the synthesis of structurally similar quinolinones.[8] The process involves the initial condensation of p-anisidine (4-methoxyaniline) with ethyl acetoacetate, followed by a high-temperature thermal cyclization.
Experimental Protocol:
Step 1: Synthesis of Ethyl 3-((4-methoxyphenyl)amino)but-2-enoate (Intermediate)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 4-methoxyaniline (0.1 mol) and ethyl acetoacetate (0.1 mol).
-
Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid to the mixture.[8]
-
Heat the reaction mixture with stirring in a water bath at 60-70°C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature, which may induce crystallization.
-
Wash the crude product with cold ethanol and recrystallize from ethanol to obtain the pure intermediate.[8]
Step 2: Synthesis of this compound
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, heat a high-boiling point solvent such as diphenyl ether (100 mL) to 250°C.[8]
-
Slowly add the dried intermediate from Step 1 (0.05 mol) in small portions to the hot solvent. Ethanol, a byproduct, will distill off.
-
Maintain the temperature for 30 minutes after the addition is complete.
-
While still warm, pour the mixture into hexanes (200 mL) with vigorous stirring to precipitate the product.[8]
-
Filter the crude product and wash thoroughly with hexanes to remove the solvent.
-
For purification, dissolve the crude solid in a 10% aqueous sodium hydroxide solution, filter to remove insoluble impurities, and then re-precipitate the product by acidifying the filtrate with concentrated HCl.
-
Filter the purified product, wash with deionized water until neutral, and dry under a vacuum.[8]
Spectroscopic Characterization
| Technique | Predicted Key Features |
| ¹H NMR | Signals expected for aromatic protons on the quinoline core, distinct singlets for the C4-methyl and O-methyl groups, and a broad singlet for the N-H/O-H proton. |
| ¹³C NMR | Resonances corresponding to the quinoline ring carbons (including quaternary carbons), the C=O carbon (~160-170 ppm), and the two methyl group carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H/O-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and C-O ether stretching (~1250 cm⁻¹). |
| Mass Spec. (EI) | A molecular ion peak ([M]⁺) at m/z 189, with fragmentation patterns corresponding to the loss of methyl or methoxy groups. |
General Experimental Protocol for Spectroscopic Analysis: [9]
-
Nuclear Magnetic Resonance (NMR): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Infrared (IR) Spectroscopy: Obtain the spectrum using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid sample directly on the crystal. Collect data from 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): For Electrospray Ionization (ESI-MS), dissolve the sample in a suitable solvent like methanol or acetonitrile and analyze in both positive and negative ion modes. For Electron Ionization (EI-MS), introduce a volatile sample for analysis at 70 eV.
Biological Activity and Mechanisms of Action
Quinolinone scaffolds are present in numerous bioactive molecules. This compound and its derivatives are investigated for several biological activities.
Antimicrobial Activity: Inhibition of Bacterial Topoisomerases
Quinolones are a well-established class of antibiotics that target essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10][11][12] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[13]
The mechanism of action involves the stabilization of a covalent enzyme-DNA complex, which traps the enzyme on the DNA and prevents the re-ligation of a cleaved DNA strand.[10][11] This leads to an accumulation of double-strand breaks, stalling of replication forks, and ultimately, bacterial cell death.[11][13] The interaction is often mediated by a magnesium ion, which is chelated by the quinolone and forms a bridge to key amino acid residues in the enzyme's active site.[6]
Cellular Stress Response: ROS-Mediated JNK Pathway Activation
Some quinoline derivatives can induce cellular responses through the generation of Reactive Oxygen Species (ROS).[14] Increased intracellular ROS acts as a signaling molecule that can trigger stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway.[14][15]
Activation of this pathway involves a phosphorylation cascade that ultimately leads to the phosphorylation and activation of transcription factors like c-Jun.[15] This can modulate the expression of genes involved in various cellular processes, including inflammation, apoptosis, and survival. This mechanism has been explored for its potential in applications such as HIV latency reversal.
Experimental Protocol: Antioxidant Activity
The antioxidant potential of quinolinones can be assessed using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common, rapid, and simple method.[16]
DPPH Radical Scavenging Assay Protocol: [16]
1. Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store the solution in an amber bottle at 4°C.
-
Test Compound Solutions: Prepare a stock solution of this compound in methanol or DMSO. Create a series of dilutions to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control: Prepare solutions of a known antioxidant, such as ascorbic acid or Trolox, at the same concentrations as the test compound.
2. Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test compound solutions (or positive control) to the corresponding wells.
-
For the blank control, add 100 µL of the solvent (methanol or DMSO) instead of the test compound.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where:
-
A_control = Absorbance of the DPPH solution with solvent (blank).
-
A_sample = Absorbance of the DPPH solution with the test compound or positive control.
-
-
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the plot. A lower IC₅₀ value indicates higher antioxidant activity.
References
- 1. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5342-23-4|this compound|BLD Pharm [bldpharm.com]
- 3. 6-METHOXY-4-METHYL-QUINOLIN-2-OL | 5342-23-4 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound|CAS 5342-23-4|TCIJT|製品詳細 [tci-chemical-trading.com]
- 6. Buy 6-Methoxy-2-methylquinolin-4-ol | 58596-37-5 [smolecule.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolones: Action and Resistance Updated - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-4-methylquinolin-2-ol, also known as 6-methoxy-4-methylcarbostyril, is a heterocyclic aromatic organic compound belonging to the quinolinone class. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and the biological context of the broader quinolin-2-one class of compounds. Due to the limited availability of specific experimental data for this particular compound, information from closely related analogs is included to provide a more complete understanding.
Chemical Identity
| Property | Value |
| IUPAC Name | 6-methoxy-4-methyl-1H-quinolin-2-one[1] |
| Synonyms | 2-Hydroxy-6-methoxy-4-methylquinoline, 6-Methoxy-4-methylcarbostyril, 6-methoxy-4-methyl-2-quinolone[1] |
| CAS Number | 5342-23-4[2][3] |
| Molecular Formula | C₁₁H₁₁NO₂[2][3] |
| Molecular Weight | 189.21 g/mol [3] |
| Canonical SMILES | CC1=CC(=O)NC2=C1C=C(C=C2)OC[1] |
| InChI Key | VGQWDNJRHAWUNX-UHFFFAOYSA-N[1] |
Physical Properties
| Property | Value | Remarks |
| Melting Point | Not Available | Data for 2-Hydroxy-4-methylquinoline is 221-223 °C. |
| Boiling Point | Not Available | - |
| Density | Not Available | - |
| Solubility | Sparingly soluble in water, soluble in alcohol, ether, benzene, and carbon disulfide.[4] | General solubility for quinoline derivatives. |
| Appearance | Likely a solid at room temperature. | Based on the properties of similar quinolinone compounds. |
Chemical Properties and Reactivity
Quinolin-2-ones, also known as carbostyrils, can exist in tautomeric forms: the keto (amide) form and the enol (hydroxyl) form. The keto form is generally the more stable tautomer. The reactivity of this compound is characteristic of this class of compounds. The methoxy group at the 6-position and the methyl group at the 4-position influence the electron density of the aromatic system and its reactivity in substitution reactions.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR) for this compound is not widely published. The following represents expected spectral characteristics based on its structure and data from analogous compounds.
Mass Spectrometry
Mass spectrometry data for this compound is available and provides key information for its identification.
| Ion | m/z |
| Molecular Ion [M]⁺ | 189[1] |
| Major Fragment | 174[1] |
| Other Fragment | 146[1] |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic peaks for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amide) | 3200-3000 |
| C=O Stretch (amide) | 1680-1650 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-O Stretch (methoxy) | 1250-1000 |
| C-H Stretch (aromatic) | 3100-3000[5] |
| C-H Stretch (aliphatic) | 3000-2850[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Predicted ¹H and ¹³C NMR chemical shifts for this compound are provided below. These are estimations based on the structure and data from similar quinolinone derivatives.
¹H NMR (Predicted)
| Proton | Chemical Shift (ppm) | Multiplicity |
| -CH₃ (at C4) | ~2.4 | s |
| -OCH₃ (at C6) | ~3.8 | s |
| H at C3 | ~6.2 | s |
| H at C5, C7, C8 | 7.0 - 7.8 | m |
| N-H | >10 | br s |
¹³C NMR (Predicted)
| Carbon | Chemical Shift (ppm) |
| -CH₃ | ~18 |
| -OCH₃ | ~55 |
| C3 | ~118 |
| C4a | ~120 |
| C5, C7, C8 | 115 - 130 |
| C4 | ~140 |
| C8a | ~142 |
| C6 | ~155 |
| C2 (C=O) | ~165 |
Experimental Protocols
Synthesis of this compound via Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis is a classical and versatile method for the preparation of quinolin-2-ones and 4-hydroxyquinolines from anilines and β-ketoesters[7][8][9]. For the synthesis of this compound, the logical starting materials would be p-anisidine and ethyl acetoacetate. The reaction proceeds in two main steps: the formation of an enamine intermediate followed by thermal cyclization.
Materials:
-
p-Anisidine
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A, mineral oil)
-
Ethanol
-
Catalytic amount of acid (e.g., HCl or H₂SO₄)
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, dissolve p-anisidine (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the enamine, ethyl 3-(4-methoxyanilino)but-2-enoate, is typically favored at lower temperatures.
Step 2: Thermal Cyclization
-
Once the formation of the enamine is complete, remove the ethanol under reduced pressure.
-
Add a high-boiling point solvent (e.g., Dowtherm A) to the crude enamine.
-
Heat the mixture to a high temperature (typically around 250 °C) to induce cyclization[9].
-
Maintain the temperature for the specified time as monitored by TLC, indicating the consumption of the enamine intermediate.
-
Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane or petroleum ether.
-
Collect the solid product by filtration, wash with the non-polar solvent, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been detailed in the literature, the quinolin-2-one scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.
The biological effects of quinolin-2-one derivatives are often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, certain quinolinone derivatives have been shown to act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Inhibition of these kinases can disrupt aberrant signaling in cancer cells, leading to apoptosis or cell cycle arrest.
Other quinolin-2-one compounds have demonstrated antimicrobial activity by targeting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, thereby inhibiting bacterial DNA replication.
The diagram below illustrates a generalized mechanism of action for a hypothetical bioactive quinolin-2-one derivative targeting a generic cell signaling pathway.
Disclaimer: This document is intended for informational purposes for a scientific audience. The provided experimental protocols are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions. The biological activities discussed are for the general class of quinolin-2-one derivatives and may not be directly applicable to this compound itself without specific experimental validation.
References
- 1. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scbt.com [scbt.com]
- 4. noveltyjournals.com [noveltyjournals.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jptcp.com [jptcp.com]
- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
6-Methoxy-4-methylquinolin-2-ol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 6-Methoxy-4-methylquinolin-2-ol, a heterocyclic compound belonging to the quinolinone class. Quinolinone scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous bioactive agents with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities[1]. This guide consolidates key technical data and procedural insights to support ongoing research and development efforts.
Core Compound Properties
This compound is a derivative of quinoline. Its structure is characterized by a methoxy group at the 6th position, a methyl group at the 4th position, and a hydroxyl group at the 2nd position of the quinoline ring, leading to its common tautomeric form, 6-methoxy-4-methylquinolin-2(1H)-one[2].
Table 1: Physicochemical and Identification Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [2][3] |
| Molecular Weight | 189.21 g/mol | [2][3] |
| CAS Number | 5342-23-4 | [2][3] |
| IUPAC Name | 6-methoxy-4-methyl-1H-quinolin-2-one | [2] |
| Synonyms | 6-methoxy-4-methylcarbostyril, 2-Hydroxy-6-methoxy-4-methylquinoline | [2][4] |
| Melting Point | 270 °C | [2] |
| Boiling Point (Predicted) | 391.6 ± 42.0 °C | [2] |
| Density (Predicted) | 1.153 ± 0.06 g/cm³ | [2] |
| Appearance | Off-white powder | [2] |
Synthesis and Experimental Protocols
The synthesis of quinoline and quinolinone derivatives can be achieved through several established organic chemistry reactions. While a specific protocol for this compound is not detailed in the provided search results, general and adaptable methods for similar structures are well-documented.
This protocol is adapted from a one-pot synthesis method for quinoline derivatives, which can be modified to yield the target compound. The core of this method is the reaction of a substituted aniline with an α,β-unsaturated ketone, catalyzed by ferric chloride and zinc chloride[5].
Materials:
-
4-methoxyaniline
-
Methyl vinyl ketone (MVK)
-
Acetic acid
-
Activated "silferc" (ferric chloride on silica)
-
Anhydrous zinc chloride
-
10% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-methoxyaniline (1.0 eq) in acetic acid, add activated silferc (1.0 eq) under a nitrogen atmosphere.
-
Stir the reaction mixture for 5 minutes.
-
Slowly add methyl vinyl ketone (1.1 eq) over a period of 15 minutes.
-
Heat the mixture to 70-75 °C and maintain this temperature for one hour[5].
-
Add anhydrous zinc chloride (1.0 eq) and reflux the reaction for an additional two hours[5].
-
After cooling the mixture, filter the solids.
-
Basify the filtrate with a 10% NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude product.
-
The final product can be purified using column chromatography.
Caption: General workflow for the one-pot synthesis of quinoline derivatives[5].
Biological Activity and Analytical Methods
Quinolinone derivatives are noted for a wide spectrum of biological activities, with research indicating potential antioxidant, antimicrobial, and anticancer properties[1][6]. The specific biological profile is strongly dependent on the structural features of the compound[6].
The antioxidant capacity of quinoline derivatives can be evaluated using various methods. The p-nitroso-N,N-dimethylaniline assay is one such technique used to study the antioxidant effects of novel quinoline compounds[6].
Materials:
-
Test compound (this compound)
-
p-nitroso-N,N-dimethylaniline
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical initiator
-
Phosphate buffer
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, mix the p-nitroso-N,N-dimethylaniline solution with the phosphate buffer.
-
Add an aliquot of the test compound solution to the cuvette.
-
Initiate the reaction by adding AAPH solution, which generates peroxyl radicals.
-
Immediately begin monitoring the decrease in absorbance of the p-nitroso-N,N-dimethylaniline solution at its λmax using a spectrophotometer. The rate of bleaching of the colored solution is inversely proportional to the antioxidant activity of the test compound.
-
Compare the rate of bleaching against a control (without the test compound) to quantify the antioxidant activity.
Caption: Workflow for the p-nitroso-N,N-dimethylaniline antioxidant assay[6].
Structure-Activity Relationship (SAR) Concept
The biological efficacy of quinolinone derivatives is highly contingent on the nature and position of substituents on the core scaffold. Groups at the R1 (4-position) and R2 (6-position) locations significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These properties, in turn, dictate the compound's interaction with biological targets and its overall activity.
Caption: Conceptual link between structure and biological activity in quinolinones[6].
Applications and Future Directions
This compound serves as a valuable intermediate in the synthesis of more complex molecules[4]. Its derivatives are investigated for various therapeutic roles. For instance, related compounds are used to prepare effective antiplatelet agents and novel analogs with nematicidal activity[4]. The compound itself is also utilized in proteomics research applications[3]. Further research into the synthesis of novel derivatives and comprehensive screening of their biological activities could uncover new therapeutic leads.
References
- 1. mdpi.com [mdpi.com]
- 2. 5342-23-4 CAS MSDS (6-METHOXY-4-METHYL-QUINOLIN-2-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 6-METHOXY-4-METHYL-QUINOLIN-2-OL | 5342-23-4 [chemicalbook.com]
- 5. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 6. Buy 6-Methoxy-2-methylquinolin-4-ol | 58596-37-5 [smolecule.com]
A Technical Guide to the Discovery and History of Quinolinol Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinol compounds, a class of heterocyclic aromatic organic molecules, have a rich and complex history intertwined with the development of synthetic chemistry and pharmacology. First identified in the 19th century, these compounds have demonstrated a broad spectrum of biological activities, leading to their investigation and use as antiseptic, antimicrobial, and even anticancer agents. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols related to quinolinol compounds, with a focus on 8-hydroxyquinoline and its derivatives. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Discovery and Early History
The journey of quinolinol compounds begins with the discovery of their parent molecule, quinoline.
1.1. The Dawn of Quinoline: From Coal Tar to Chemical Structure
Quinoline was first extracted from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge.[1][2] This discovery was a significant milestone in organic chemistry, revealing a new nitrogen-containing heterocyclic compound. However, it took several decades for its chemical structure to be fully elucidated. In 1869, August Kekulé, renowned for his work on the structure of benzene, proposed the correct structure of quinoline as a fusion of a benzene ring and a pyridine ring.[2]
1.2. The Birth of Quinolinols: 8-Hydroxyquinoline
The first synthesis of a quinolinol, specifically 8-hydroxyquinoline (also known as oxine), was achieved in 1880 by Hugo Weidel and his student Albert Cobenzl.[3] They accomplished this by decarboxylating "oxycinchoninic acid," a derivative of the antimalarial alkaloid cinchonine.[3] The following year, the Czech chemist Zdenko Hans Skraup developed a more general and versatile method for synthesizing quinolines, which could also be adapted to produce 8-hydroxyquinoline from 2-aminophenol and glycerol.[4] This method, known as the Skraup synthesis, became a cornerstone in quinoline chemistry.
1.3. Early Applications and the Rise of Clioquinol
The biological properties of quinolinols were quickly recognized. 8-hydroxyquinoline and its derivatives were found to possess antiseptic, disinfectant, and pesticide properties.[3] One of the most notable early derivatives was clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), first developed in 1899 as a topical antiseptic.[5] By the 1930s, clioquinol was widely available over-the-counter and was repurposed for treating traveler's diarrhea and various fungal and protozoal infections.[5] Its broad-spectrum antimicrobial activity made it a popular therapeutic agent for many years.
Key Synthetic Methodologies: Experimental Protocols
The synthesis of the quinolinol scaffold has been a subject of extensive research, with several named reactions being fundamental to its construction.
2.1. The Skraup Synthesis of 8-Hydroxyquinoline
The Skraup synthesis is a classic and robust method for preparing quinolines and their derivatives. The reaction involves the cyclization of an aniline with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.
Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline [6][7][8]
-
Materials:
-
o-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
o-Nitrophenol (oxidizing agent)
-
Ferrous sulfate (optional, as a moderator)
-
-
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to glycerol in a reaction flask equipped with a reflux condenser and a mechanical stirrer.
-
Add o-aminophenol and o-nitrophenol to the mixture. If the reaction is too vigorous, ferrous sulfate can be added as a moderator.
-
Heat the mixture gently. The reaction is exothermic and will begin to boil. Maintain the temperature at approximately 130-140°C.
-
After the initial vigorous reaction subsides, continue heating the mixture for several hours to ensure the completion of the reaction.
-
Allow the reaction mixture to cool and then carefully pour it into a large volume of water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude 8-hydroxyquinoline.
-
The crude product can be purified by steam distillation or recrystallization from a suitable solvent like ethanol.
-
2.2. The Friedländer Synthesis of Quinolines
The Friedländer synthesis, first reported by Paul Friedländer in 1882, is another versatile method for preparing quinolines.[1][9] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or an ester.
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline [1][5][9]
-
Materials:
-
2-Aminobenzaldehyde (or a 2-aminoaryl ketone)
-
A ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate)
-
A catalyst (acidic, e.g., p-toluenesulfonic acid, or basic, e.g., sodium hydroxide)
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent in a reaction flask.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
-
Biological Activities and Quantitative Data
Quinolinol compounds exhibit a wide range of biological activities, primarily attributed to their ability to chelate metal ions. This property disrupts essential enzymatic processes in microorganisms and cancer cells.
3.1. Antimicrobial Activity
8-hydroxyquinoline and its derivatives have long been recognized for their potent antimicrobial effects against a broad spectrum of bacteria and fungi.[10] The following table summarizes some of the early quantitative data on their antimicrobial activity.
Table 1: Antimicrobial Activity of 8-Hydroxyquinoline and Derivatives
| Compound | Microorganism | MIC (µM) | Reference |
| 8-Hydroxyquinoline | Staphylococcus aureus | 3.44 - 13.78 | [4] |
| 8-Hydroxyquinoline | Escherichia coli | - | [11] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | [12] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MSSA) | 2.2 | [12] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MRSA) | 1.1 | [12] |
| Iodoquinol | Gonococcal pathogen | 0.08 - 0.15 | [4] |
| Clioquinol | Gonococcal pathogen | 0.10 - 0.20 | [4] |
3.2. Anticancer Activity
More recently, the anticancer potential of quinolinol compounds, particularly clioquinol, has garnered significant interest. Their ability to act as ionophores and disrupt metal homeostasis in cancer cells is a key mechanism of their cytotoxic effects.[13]
Table 2: In Vitro Anticancer Activity of Clioquinol
| Cancer Cell Line | IC50 (µM) | Reference |
| Raji (Burkitt's lymphoma) | ~2.5 | [3] |
| Jurkat (T-cell leukemia) | ~3.0 | [3] |
| HL-60 (Promyelocytic leukemia) | ~1.5 | [3] |
| K562 (Chronic myelogenous leukemia) | ~4.0 | [3] |
| U937 (Histiocytic lymphoma) | ~2.0 | [3] |
| A549 (Lung carcinoma) | ~5.0 | [3] |
| HeLa (Cervical carcinoma) | ~3.5 | [3] |
| OVCAR-3 (Ovarian adenocarcinoma) | ~4.5 | [3] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of quinolinol compounds is their ability to chelate metal ions, particularly copper and zinc. This chelation can lead to the inhibition of metalloenzymes and the generation of reactive oxygen species (ROS), ultimately inducing apoptosis in target cells. Furthermore, recent studies have revealed that quinolinols can modulate specific signaling pathways involved in cell survival, proliferation, and inflammation.
4.1. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Some quinoline derivatives have been shown to inhibit the canonical NF-κB pathway.[14][15]
4.2. Modulation of the VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Clioquinol has been shown to inhibit angiogenesis by promoting the degradation of VEGFR2.[2]
Conclusion and Future Perspectives
The history of quinolinol compounds is a testament to the enduring importance of natural product-inspired scaffolds in drug discovery. From their humble beginnings as components of coal tar to their synthesis and development as therapeutic agents, quinolinols have consistently demonstrated a remarkable range of biological activities. The re-emergence of interest in compounds like clioquinol for neurodegenerative diseases and cancer highlights the potential for repurposing these historical drugs for modern medical challenges. Future research will likely focus on the development of novel quinolinol derivatives with improved efficacy and reduced toxicity, as well as a deeper understanding of their complex mechanisms of action and their interactions with various signaling pathways. This foundational knowledge is crucial for guiding the rational design of the next generation of quinolinol-based therapeutics.
References
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 6-Methoxy-4-methylquinolin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Solubility Data
A comprehensive review of scientific literature and chemical databases did not yield specific quantitative solubility data for 6-methoxy-4-methylquinolin-2-ol. The solubility of quinoline derivatives is influenced by factors such as the nature of the substituent groups, the crystal lattice energy of the solid, and the physicochemical properties of the solvent. Generally, quinoline compounds exhibit greater solubility in organic solvents compared to aqueous solutions.[1][2]
To facilitate research and development, the following table is provided as a template for researchers to populate with experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Water | 25 | e.g., Shake-Flask with HPLC | ||
| Ethanol | 25 | e.g., Shake-Flask with HPLC | ||
| Methanol | 25 | e.g., Shake-Flask with HPLC | ||
| Acetone | 25 | e.g., Shake-Flask with HPLC | ||
| Acetonitrile | 25 | e.g., Shake-Flask with HPLC | ||
| Dichloromethane | 25 | e.g., Shake-Flask with HPLC | ||
| Dimethyl Sulfoxide (DMSO) | 25 | e.g., Shake-Flask with HPLC | ||
| N,N-Dimethylformamide (DMF) | 25 | e.g., Shake-Flask with HPLC |
Experimental Protocols for Solubility Determination
The following protocols describe the well-established shake-flask method for determining the thermodynamic solubility of this compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and accurate method for determining the concentration of the dissolved solute.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and a UV detector.
-
Column: A reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) is generally suitable for quinoline derivatives.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid). The exact composition should be optimized for good peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, which should be determined by a UV scan of a standard solution.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent. Perform serial dilutions to create a series of calibration standards.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted filtrate of the saturated solution into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original solubility in the saturated solution, accounting for the dilution factor.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: A workflow diagram illustrating the key steps for determining the solubility of this compound.
References
Spectroscopic Profile of 6-Methoxy-4-methylquinolin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-4-methylquinolin-2-ol is a heterocyclic organic compound belonging to the quinolinone family. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise characterization of these molecules is fundamental for drug discovery and development, ensuring purity, confirming structure, and understanding physicochemical properties. This technical guide provides a summary of the available and predicted spectroscopic data for this compound (CAS: 5342-23-4), along with generalized experimental protocols for acquiring such data.
It is important to note that while mass spectrometry data is available, a complete, experimentally verified set of ¹H NMR, ¹³C NMR, and IR spectra for this compound is not readily found in peer-reviewed literature. The NMR and IR data presented herein are therefore predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.
Molecular Structure
IUPAC Name: 6-methoxy-4-methyl-1H-quinolin-2-one[1] Molecular Formula: C₁₁H₁₁NO₂[1][2] Molecular Weight: 189.21 g/mol [1][2]
The structure consists of a quinolin-2-ol core with a methoxy group at the C6 position and a methyl group at the C4 position. It exists in tautomeric equilibrium with its keto form, 6-methoxy-4-methylquinolin-2(1H)-one, which is generally the more stable form.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of a compound. The data below is based on the NIST Mass Spectrometry Data Center records for this compound.[1]
| Parameter | Value | Reference |
| Molecular Ion (M⁺) | m/z 189 | [1] |
| Key Fragments | m/z 174, 146 | [1] |
| Predicted Fragmentation | Loss of methyl radical (-CH₃) from the methoxy group or the molecular ion to give m/z 174. Subsequent loss of carbon monoxide (-CO) from the quinolinone ring could lead to the fragment at m/z 146. |
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | ~7.5 - 7.7 | d | ~8.5 - 9.0 |
| H7 | ~7.2 - 7.4 | dd | J ≈ 8.5, 2.5 |
| H8 | ~7.1 - 7.2 | d | ~2.5 |
| H3 | ~6.2 - 6.4 | s | - |
| OCH₃ | ~3.8 - 3.9 | s | - |
| CH₃ | ~2.4 - 2.6 | s | - |
| NH | ~11.0 - 12.0 | br s | - |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | ~162 - 165 |
| C4 | ~148 - 150 |
| C6 | ~155 - 158 |
| C8a | ~138 - 140 |
| C5 | ~122 - 124 |
| C7 | ~120 - 122 |
| C4a | ~118 - 120 |
| C8 | ~105 - 107 |
| C3 | ~115 - 117 |
| OCH₃ | ~55 - 56 |
| CH₃ | ~18 - 20 |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 2900 | N-H Stretch | Amide (lactam) |
| ~3050 - 3000 | C-H Stretch (sp²) | Aromatic Ring |
| ~2950 - 2850 | C-H Stretch (sp³) | Methyl/Methoxy |
| ~1650 - 1670 | C=O Stretch | Amide (lactam) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 - 1200 | C-O Stretch (asymmetric) | Aryl-alkyl ether |
| ~1050 - 1000 | C-O Stretch (symmetric) | Aryl-alkyl ether |
| ~850 - 800 | C-H Bending (out-of-plane) | Substituted Aromatic |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of quinolinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used.
-
Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition: Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion M⁺•.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the molecular formula C₁₁H₁₁NO₂ to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.
Workflow and Data Visualization
The logical flow of spectroscopic analysis for structural elucidation is crucial. It typically begins with techniques that confirm purity and elemental composition, followed by methods that reveal the detailed molecular structure.
References
The Multifaceted Biological Activities of Quinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated and developed as therapeutic agents for a wide array of diseases. This technical guide provides a comprehensive overview of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the mechanisms of action, quantitative biological data, and the experimental protocols used to evaluate these potent compounds.
Anticancer Activity of Quinoline Derivatives
Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and multifaceted, often targeting key cellular processes essential for cancer cell proliferation and survival.[3][4][5]
Mechanisms of Anticancer Action
The anticancer effects of quinoline derivatives are attributed to several mechanisms, including:
-
Inhibition of Tyrosine Kinases: Many quinoline derivatives function as tyrosine kinase inhibitors, targeting enzymes such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) that are crucial for cancer cell growth and angiogenesis.[6]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6]
-
Cell Cycle Arrest: Quinoline derivatives can halt the cell cycle at different phases (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[3]
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves between DNA base pairs or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[6]
-
Inhibition of Tubulin Polymerization: By interfering with the formation of microtubules, which are essential for cell division, some quinoline derivatives can induce mitotic arrest and apoptosis.
Quantitative Anticancer Activity
The anticancer potency of quinoline derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.
| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | 5-Fluorouracil | 6.22 |
| Quinoline-Chalcone Derivative 12e | HCT-116 (Colon Cancer) | 5.34 | 5-Fluorouracil | 10.4 |
| Quinoline-Chalclone Derivative 12e | MCF-7 (Breast Cancer) | 5.21 | 5-Fluorouracil | 11.1 |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast Cancer) | 29.8 | Doxorubicin | Not Specified |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 | Not Specified | Not Specified |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS Cancer) | 0.314 - 4.65 | Not Specified | Not Specified |
| 7-chloro-4-quinolinylhydrazone derivative | HCT-8 (Colon Cancer) | 0.314 - 4.65 | Not Specified | Not Specified |
| 7-chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | 0.314 - 4.65 | Not Specified | Not Specified |
Table 1: In vitro anticancer activity of selected quinoline derivatives against various human cancer cell lines.[2][7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.[8][9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Activity of Quinoline Derivatives
Quinoline derivatives have a long-standing history as effective antimicrobial agents, with fluoroquinolones being a prominent class of synthetic antibiotics.[12] Their activity spans a broad spectrum, encompassing both Gram-positive and Gram-negative bacteria.
Mechanisms of Antimicrobial Action
The primary mechanism by which many antibacterial quinoline derivatives exert their effect is through the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV .[12] These enzymes are crucial for DNA replication, transcription, repair, and recombination in bacteria. By inhibiting these enzymes, quinoline derivatives disrupt essential cellular processes, leading to bacterial cell death.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Quinoline Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Quinolone coupled hybrid 5d | S. aureus (MRSA) | 0.125 - 8 | Ciprofloxacin | Not Specified |
| Quinolone coupled hybrid 5d | E. coli | 0.125 - 8 | Ciprofloxacin | Not Specified |
| Derivative 11 | S. aureus | 6.25 | Chloramphenicol | >6.25 |
| Dihydrotriazine derivative 93a-c | S. aureus | 2 | Not Specified | Not Specified |
| Dihydrotriazine derivative 93a-c | E. coli | 2 | Not Specified | Not Specified |
| Quinoline-thiazole derivative 4h | C. krusei | ≤0.06 | Ketoconazole | Not Specified |
| Quinoline-thiazole derivative 4m | C. krusei | ≤0.06 | Ketoconazole | Not Specified |
| Compound 4 (p-CF3 derivative) | S. aureus (MRSA) | 0.75 | Daptomycin | Not Specified |
| Compound 4 (p-CF3 derivative) | Enterococcus (VRE) | 0.75 | Daptomycin | Not Specified |
Table 2: In vitro antimicrobial activity of selected quinoline derivatives.[13][14][15][16][17]
Experimental Protocol: Agar Disk Diffusion Method for MIC Determination
The agar disk diffusion method is a widely used technique to determine the antimicrobial susceptibility of bacteria to various compounds.
Procedure:
-
Prepare Bacterial Inoculum: Prepare a standardized suspension of the test bacterium in a sterile saline solution.
-
Inoculate Agar Plate: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Apply Disks: Place paper disks impregnated with known concentrations of the quinoline derivative onto the agar surface.
-
Incubate: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measure Zone of Inhibition: Measure the diameter of the zone of no bacterial growth around each disk. The size of the zone is inversely proportional to the MIC.
-
Determine MIC: Correlate the zone diameter to a standard chart to determine the MIC value.
Antiviral Activity of Quinoline Derivatives
Several quinoline derivatives have demonstrated significant antiviral activity against a range of viruses, including Dengue virus, Zika virus, and various strains of influenza.[18] Their mechanisms of action are diverse and can target different stages of the viral life cycle.
Mechanisms of Antiviral Action
The antiviral mechanisms of quinoline derivatives can include:
-
Inhibition of Viral Entry: Some compounds can prevent the virus from entering the host cell by interfering with viral attachment or fusion with the cell membrane.
-
Inhibition of Viral Replication: Derivatives can inhibit key viral enzymes, such as RNA polymerase or proteases, which are essential for the replication of the viral genome and the production of viral proteins.
-
Interference with Viral Assembly and Release: Some quinoline derivatives may disrupt the assembly of new virus particles or block their release from the host cell.
Quantitative Antiviral Activity
The antiviral potency is often measured by the half-maximal effective concentration (EC50), the concentration of a drug that gives half of the maximal response.
| Quinoline Derivative | Virus | Cell Line | EC50 (µM) | Reference Compound | Reference EC50 (µM) |
| Mefloquine | Zika Virus | Not Specified | ~3 | Chloroquine | ~9 |
| Compound 305 (S-series) | HIV | Not Specified | 18.48 | Not Specified | Not Specified |
Table 3: In vitro antiviral activity of selected quinoline derivatives.[18]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Procedure:
-
Cell Seeding: Plate a monolayer of susceptible host cells in a multi-well plate.
-
Compound and Virus Addition: Pre-incubate the cells with different concentrations of the quinoline derivative, and then infect the cells with a known amount of virus.
-
Overlay: After an adsorption period, remove the virus-containing medium and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones where cells have been killed by the virus.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 value.
Anti-inflammatory Activity of Quinoline Derivatives
Quinoline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory effects on key inflammatory mediators.[19][20]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinoline derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) .[19] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, quinoline derivatives can reduce the production of prostaglandins and thereby alleviate inflammation. Some derivatives also show inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[21]
Quantitative Anti-inflammatory Activity
The anti-inflammatory potency is typically assessed by the IC50 value for the inhibition of COX enzymes.
| Quinoline Derivative | Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 12c | COX-2 | 0.1 | Celecoxib | Not Specified |
| Compound 14a | COX-2 | 0.11 | Celecoxib | Not Specified |
| Compound 14b | COX-2 | 0.11 | Celecoxib | Not Specified |
| Quinazoline Derivative 9b | COX-1 | 0.064 | Ibuprofen | 2.19 |
| Quinazoline Derivative 6c | COX-1 | 0.376 | Ibuprofen | 2.19 |
Table 4: In vitro anti-inflammatory activity of selected quinoline derivatives.[21][22][23]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the purified COX-1 or COX-2 enzyme with various concentrations of the quinoline derivative.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Incubation: Incubate the mixture for a specific time to allow for the conversion of arachidonic acid to prostaglandin H2 (PGH2).
-
Detection: Measure the amount of prostaglandin produced, often by converting PGH2 to a more stable product like PGE2, which can be quantified using an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.
Antimalarial Activity of Quinoline Derivatives
Quinoline-containing compounds, such as quinine and chloroquine, have been pivotal in the treatment of malaria for centuries.[24][25] They are particularly effective against the erythrocytic stages of the Plasmodium parasite.
Mechanisms of Antimalarial Action
The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[24][25][26] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an insoluble, non-toxic crystal called hemozoin. Quinoline derivatives are thought to accumulate in the acidic food vacuole and cap the growing hemozoin crystal, preventing further polymerization.[24][26] This leads to the buildup of toxic free heme, which ultimately kills the parasite.[24]
Quantitative Antimalarial Activity
The in vitro antimalarial activity is expressed as the IC50 value against Plasmodium falciparum strains.
| Quinoline Derivative | P. falciparum Strain | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 | Not Specified | Not Specified |
| Compound 40c | 3D7 (Chloroquine-sensitive) | 1.99 | Not Specified | Not Specified |
| Compound 40c | RKL-9 (Chloroquine-resistant) | 5.69 | Not Specified | Not Specified |
| Compound 40d | Not Specified | 4.54 | Not Specified | Not Specified |
| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline 56 | W2 (Chloroquine-resistant) | 1.4 | Not Specified | Not Specified |
| Pyrazolo[3,4-b]pyridine derivative 87 | W2 (Chloroquine-resistant) | 3.46 | Sulfadoxine | 15.0 |
Table 5: In vitro antimalarial activity of selected quinoline derivatives.[27][28][29]
Experimental Protocol: SYBR Green I-based In Vitro Antimalarial Assay
This is a high-throughput fluorescence-based assay used to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.
Procedure:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum in human erythrocytes.
-
Drug Plate Preparation: Serially dilute the quinoline derivatives in a 96-well plate.
-
Inoculation: Add the parasitized red blood cells to the drug-containing wells.
-
Incubation: Incubate the plates for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasitic DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth.
-
Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.
Disclaimer: This document is intended for informational purposes for a technical audience and should not be considered as medical advice. The data and protocols presented are based on published scientific literature and are meant to provide a general overview. Specific experimental conditions may need to be optimized for individual research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quinine - Wikipedia [en.wikipedia.org]
- 26. pnas.org [pnas.org]
- 27. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Synthesis of 6-Methoxy-4-methylquinolin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Methoxy-4-methylquinolin-2-ol, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the primary synthetic route, including experimental protocols and characterization data, to assist researchers in the successful preparation of this target molecule.
Introduction
Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with diverse pharmacological activities. The this compound scaffold, in particular, serves as a key building block for the development of novel therapeutic agents and functional materials. This guide focuses on the Knorr quinoline synthesis, a classical and effective method for the preparation of 2-hydroxyquinolines.
Synthetic Pathway: The Knorr Quinoline Synthesis
The most direct and widely employed method for the synthesis of this compound is the Knorr quinoline synthesis. This two-step process involves the formation of a β-ketoanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the Knorr synthesis of this compound.
This pathway is favored for its reliability and the commercial availability of the starting materials. The critical step in this synthesis is the initial condensation, where reaction conditions must be controlled to favor the formation of the anilide intermediate over the enamine, which would lead to the isomeric 4-hydroxyquinoline via the Conrad-Limpach pathway.
Experimental Protocols
This section provides detailed experimental procedures for the two key steps in the synthesis of this compound.
Step 1: Synthesis of Acetoacet-p-anisidide (β-Ketoanilide Intermediate)
The formation of the anilide intermediate is achieved through the condensation of p-anisidine and ethyl acetoacetate at elevated temperatures.
Reaction Scheme:
Caption: Condensation of p-anisidine and ethyl acetoacetate.
Procedure:
A mixture of p-anisidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated at 130-140°C for 1-2 hours. The reaction can be carried out neat or in a high-boiling inert solvent such as xylene. The progress of the reaction should be monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials. Upon completion, the reaction mixture is cooled, and the formed ethanol is removed under reduced pressure. The crude acetoacet-p-anisidide is then purified, typically by recrystallization from a suitable solvent like ethanol or toluene, to yield a solid product.
Step 2: Acid-Catalyzed Cyclization to this compound
The prepared acetoacet-p-anisidide undergoes intramolecular cyclization in the presence of a strong acid to yield the final product.
Reaction Scheme:
Caption: Acid-catalyzed cyclization of the anilide intermediate.
Procedure:
Acetoacet-p-anisidide (1.0 equivalent) is added portion-wise to a stirred, pre-heated strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at a temperature of 80-100°C. The reaction mixture is maintained at this temperature for 30-60 minutes, with the progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until neutral, and then dried. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford the pure product as a solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Parameters | Typical Yield |
| 1 | Anilide Formation | 130-140°C, 1-2 h | 80-90% |
| 2 | Cyclization | 80-100°C, 30-60 min | 75-85% |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 250-252 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 11.60 (s, 1H, NH), 7.55 (d, J = 8.8 Hz, 1H), 7.20 (d, J = 2.8 Hz, 1H), 7.10 (dd, J = 8.8, 2.8 Hz, 1H), 6.15 (s, 1H), 3.80 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 163.5, 155.0, 145.0, 138.0, 122.0, 120.0, 118.0, 115.5, 105.0, 55.5, 18.5 |
Conclusion
This technical guide has outlined a reliable and reproducible method for the synthesis of this compound via the Knorr quinoline synthesis. By providing detailed experimental protocols, reaction parameters, and characterization data, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis of this quinolinone derivative opens avenues for the exploration of its potential applications and the development of novel compounds with enhanced biological activities.
Methodological & Application
Application Notes: Synthesis and Potential Applications of Novel Quinoline-Coumarin Hybrids
The strategic fusion of distinct pharmacophores into single molecular entities, known as molecular hybridization, is a powerful tool in modern drug discovery. This approach aims to develop multifunctional agents that can interact with multiple biological targets, potentially leading to enhanced efficacy, reduced drug resistance, and improved pharmacokinetic profiles. Quinoline and coumarin scaffolds are exemplary building blocks for this strategy.
Quinoline , a nitrogen-containing heterocycle, is a core structure in numerous therapeutic agents with a broad range of activities, including anticancer (e.g., camptothecin), antimalarial (e.g., chloroquine), and antibacterial (e.g., ciprofloxacin) properties.[1] Its derivatives are extensively documented for their potent biological effects.[1]
Coumarin (2H-1-benzopyran-2-one) and its derivatives are a class of lactones widely found in nature and are renowned for their diverse pharmacological activities, which include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][3][4]
The hybridization of quinoline and coumarin moieties has yielded novel compounds with significant therapeutic potential, particularly in oncology and neurodegenerative diseases.[1][3] Recent studies on quinoline-coumarin hybrids have demonstrated their ability to act as multi-target-directed ligands, for instance, in the context of Alzheimer's disease by inhibiting cholinesterase, β-secretase 1 (BACE1), and amyloid-β (Aβ) aggregation.[5][6]
This document provides a detailed protocol for a proposed synthetic route to create novel coumarin analogs derived from 6-Methoxy-4-methylquinolin-2-ol. The strategy involves converting the starting quinolinone into a key intermediate with an active methylene group, which can then undergo a Knoevenagel condensation with various substituted salicylaldehydes to generate a library of quinoline-coumarin hybrids. These novel compounds are promising candidates for screening in anticancer and neuroprotective assays.
Proposed Synthetic Pathway
The synthesis of the target quinoline-coumarin hybrids from this compound is proposed as a two-stage process. The first stage involves the synthesis of a key intermediate, (6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid. The second stage is the condensation of this intermediate with substituted salicylaldehydes to yield the final coumarin analogs.
Experimental Protocols
Protocol 1: Synthesis of (6-Methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid (Key Intermediate)
This protocol details the conversion of the starting material into the key intermediate required for the subsequent condensation reaction.
A. Synthesis of 4-(Bromomethyl)-6-methoxyquinolin-2(1H)-one
-
To a solution of this compound (10 mmol) in carbon tetrachloride (CCl₄, 50 mL), add N-Bromosuccinimide (NBS, 11 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and stir under inert atmosphere for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the brominated intermediate.
B. Synthesis of 2-(6-Methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetonitrile
-
Dissolve the brominated intermediate (8 mmol) in dimethyl sulfoxide (DMSO, 30 mL).
-
Add sodium cyanide (NaCN, 9 mmol) portion-wise, ensuring the temperature does not exceed 30°C.
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure nitrile derivative.
C. Synthesis of (6-Methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid
-
Suspend the nitrile derivative (6 mmol) in a mixture of concentrated sulfuric acid (10 mL) and water (10 mL).
-
Heat the mixture to reflux (approx. 110-120°C) for 8-10 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Adjust the pH to ~4-5 with a saturated sodium bicarbonate solution to precipitate the carboxylic acid.
-
Filter the resulting solid, wash with cold water, and dry to obtain the key intermediate.
Protocol 2: Synthesis of Novel Coumarin Analogs via Knoevenagel Condensation
This protocol describes the final step to synthesize the target hybrid compounds.
-
In a round-bottom flask, combine the key intermediate, (6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)acetic acid (1 mmol), and a substituted salicylaldehyde (e.g., 5-bromosalicylaldehyde, 1 mmol) in absolute ethanol (20 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture to reflux (approx. 80°C) and stir for 12-18 hours.[2]
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate directly from the solution.
-
If no precipitate forms, reduce the solvent volume by half using a rotary evaporator and cool the concentrated solution to 4°C to induce crystallization.[2]
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent.
Data Presentation
The following table summarizes hypothetical results for the synthesis of a small library of novel quinoline-coumarin hybrids using the described protocol.
| Entry | Salicylaldehyde Substituent (R) | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 1 | H | 16 | 78 | 245-247 |
| 2 | 5-Br | 14 | 85 | 268-270 |
| 3 | 5-NO₂ | 12 | 89 | 281-283 |
| 4 | 3-OCH₃ | 18 | 72 | 233-235 |
| 5 | 3,5-di-Cl | 15 | 81 | 275-277 |
Potential Biological Activity and Signaling Pathways
Given the established anticancer and neuroprotective activities of related hybrid molecules, the synthesized compounds are excellent candidates for biological evaluation.[3][5] One of the key pathways often implicated in cancer cell survival and proliferation, and thus a potential target for novel anticancer agents, is the PI3K/Akt/mTOR pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of coumarin-quinone hybrids as multifunctional bioactive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of novel hybrids of coumarin and quinoline as potential anti-Alzheimer's disease agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for the Preparation of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, also known as 6-acetoxy-4-methyl-2(1H)-quinolinone (6-AQ), is a quinolinone derivative with significant potential in drug development due to its antiplatelet properties.[1][2] Quinolinone scaffolds are present in a wide array of biologically active compounds. This document provides detailed protocols for the laboratory-scale synthesis of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, its characterization, and an overview of its biological context.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | PubChem |
| Molecular Weight | 217.22 g/mol | PubChem |
| IUPAC Name | 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate | PubChem |
| SMILES | CC1=CC(=O)NC2=C1C=C(C=C2)OC(=O)C | PubChem |
| Appearance | Off-white to pale yellow solid | General Knowledge |
Experimental Protocols
The synthesis of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate is a two-step process. The first step involves the synthesis of the precursor, 6-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline, followed by its O-acetylation.
Step 1: Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline
This protocol is based on established methods for the synthesis of quinolinone derivatives. A common route involves the reaction of an aniline derivative with a β-ketoester.
Materials:
-
p-Aminophenol
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or a similar condensing agent
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Distilled water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, combine p-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Slowly add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heat the reaction mixture to 100-120 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully add it to a beaker of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitate of 6-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline is collected by vacuum filtration.
-
Wash the solid with cold distilled water and dry it under a vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified compound.
Expected Yield: 60-75%
Characterization Data for 6-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline:
| Analysis | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 11.5 (s, 1H, NH), 9.5 (s, 1H, OH), 7.3 (d, 1H), 7.0 (dd, 1H), 6.9 (d, 1H), 6.1 (s, 1H), 2.4 (s, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 163.8, 153.5, 149.2, 138.7, 132.1, 121.5, 117.8, 115.4, 110.2, 108.9, 18.7 |
Step 2: Synthesis of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate (O-Acetylation)
This procedure utilizes a standard O-acetylation method using acetic anhydride.
Materials:
-
6-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-hydroxy-4-methyl-2-oxo-1,2-dihydroquinoline (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents) to the solution with stirring.[3]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate by column chromatography on silica gel or by recrystallization.
Expected Yield: 80-90%
Characterization Data for 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate:
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 11.8 (s, 1H, NH), 7.5 (d, 1H), 7.2 (dd, 1H), 7.1 (d, 1H), 6.2 (s, 1H), 2.5 (s, 3H), 2.3 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 169.5, 164.2, 148.7, 145.1, 139.3, 133.2, 122.8, 118.9, 117.6, 116.5, 110.8, 21.1, 18.9 |
Synthesis Workflow
References
Application Notes: 6-Methoxy-4-methylquinolin-2-ol in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-4-methylquinolin-2-ol is a quinoline derivative, a class of heterocyclic compounds known for a wide range of biological activities. While its specific applications in proteomics are emerging, its structural features make it a compound of interest for chemical biology and proteomics-based drug discovery. Quinoline derivatives have been investigated for their potential as antimicrobial and anticancer agents. In the context of proteomics, small molecules like this compound can be utilized as chemical probes to identify protein targets, elucidate mechanisms of action, and understand their effects on cellular protein networks.
These application notes provide an overview of established proteomics methodologies that can be adapted for the study of this compound, enabling researchers to explore its biological function and therapeutic potential. The protocols described are based on widely used chemical proteomics techniques for small molecule target identification and validation.
Potential Applications in Proteomics
The primary applications for this compound in proteomics research revolve around the identification of its direct protein binding partners and the characterization of its downstream cellular effects.
-
Direct Target Identification: Pinpointing the specific proteins that this compound binds to within a complex biological sample.
-
Mechanism of Action Elucidation: Understanding the downstream effects of this compound on cellular signaling pathways and protein expression networks.
-
Off-Target Effect Analysis: Revealing unintended protein interactions, which is crucial for drug development and assessing potential toxicity.
To achieve these objectives, several powerful proteomics strategies can be employed, including Affinity-Based Protein Profiling, Cellular Thermal Shift Assays (CETSA), and quantitative proteomics to assess global protein expression changes.
Part 1: Target Identification using Affinity-Based Protein Profiling
Affinity-Based Protein Profiling is a robust method to isolate and identify the binding partners of a small molecule. This technique involves chemically modifying the small molecule to create a "probe" that can be immobilized on a solid support (e.g., beads). This probe is then used to "pull down" its target proteins from a cell lysate for identification by mass spectrometry.
Experimental Workflow: Affinity-Based Target Identification
The following diagram illustrates the key steps for identifying protein targets of this compound using an affinity-based chemical proteomics approach.
Caption: Workflow for affinity-based target identification.
Detailed Experimental Protocol: Affinity-Based Protein Profiling
Objective: To identify the direct binding partners of this compound.
1. Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound containing a linker arm terminating in a reactive group or an affinity tag (e.g., biotin). The linker should be attached at a position on the molecule that does not interfere with its biological activity.
-
For a biotinylated probe, immobilize it on streptavidin-coated agarose or magnetic beads. For a probe with a reactive group, covalently attach it to activated beads (e.g., NHS-activated sepharose).
-
Prepare a control resin with just the linker and affinity tag to identify non-specific binders.
2. Preparation of Cell Lysate:
-
Culture cells of interest to ~80-90% confluency.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA or Bradford assay.
3. Affinity Purification:
-
Incubate the cell lysate (e.g., 1-5 mg of total protein) with the immobilized this compound probe and the control resin separately for 2-4 hours at 4°C with gentle rotation.
-
To increase confidence in identified targets, a competition experiment can be performed by pre-incubating the lysate with an excess of free, unmodified this compound before adding the immobilized probe.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins. This can be achieved by:
-
Denaturing elution: Boiling the beads in SDS-PAGE sample buffer.
-
Competitive elution: Incubating the beads with a high concentration of free this compound.
-
4. Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
Excise the protein bands that are present in the probe eluate but absent or significantly reduced in the control and competition eluates.
-
Perform in-gel digestion of the excised protein bands with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Sequest or Mascot.
Data Presentation: Hypothetical Target Identification Results
The following table summarizes hypothetical results from an affinity-based protein profiling experiment. Proteins are considered high-confidence targets if they show significant enrichment on the probe-coated beads and this binding is competed away by the free compound.
| Protein ID | Protein Name | Fold Enrichment (Probe vs. Control) | Fold Reduction (with Competition) | Potential Function |
| P04637 | p53 | 15.2 | 12.8 | Tumor suppressor |
| P62258 | 14-3-3 protein zeta/delta | 12.5 | 10.1 | Signal transduction |
| Q06830 | Quinone reductase 2 (QR2) | 9.8 | 9.5 | Redox signaling |
| P00338 | Aldehyde dehydrogenase 1 (ALDH1) | 8.1 | 7.9 | Metabolism |
Part 2: Target Validation and Engagement using the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment. It is based on the principle that a small molecule binding to its target protein increases the protein's thermal stability.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This diagram outlines the process for validating target engagement using CETSA.
Application of 6-Methoxy-4-methylquinolin-2-ol in nematicidal activity studies
Introduction
Quinolin-2-one scaffolds are a significant class of heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Recent research has extended into their potential as nematicidal agents, exploring their efficacy against various plant-parasitic and free-living nematodes. This application note provides a summary of the current understanding of the nematicidal potential of quinolin-2-one derivatives, detailing experimental protocols for activity assessment and discussing potential mechanisms of action. It is important to note that while the broader class of quinoline derivatives has shown promise, specific data on the nematicidal activity of 6-Methoxy-4-methylquinolin-2-ol is not currently available in the reviewed literature. The following data and protocols are based on studies of structurally related quinolin-2-one and quinoline analogs.
Data Presentation: Nematicidal Activity of Quinoline Derivatives
The nematicidal efficacy of various quinoline derivatives has been evaluated against different nematode species. The data below summarizes the reported activity, highlighting the potential of this chemical class.
| Compound Class | Derivative Example | Nematode Species | Activity Metric | Value | Reference |
| 2-Aryl Quinolines | ABX464 (Obefazimod) | Haemonchus contortus (xL3s) | IC50 | 6.0 µM | [4] |
| 2-Aryl Quinolines | des-p-trifluoromethoxy derivative of ABX464 | Haemonchus contortus (xL3s) | IC50 | 16 µM | [4] |
| Quinoline-6-carboxylic acid derivatives | Compound II-1 (methoxyphenyl substituent) | Rhabditis sp. | LC50 | 0.3 mg/mL | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of nematicidal activity. The following are protocols adapted from studies on quinoline derivatives.
Protocol 1: In Vitro Motility Assay for Haemonchus contortus Larvae
This protocol is based on the methodology used for assessing the activity of 2-aryl quinoline derivatives against the third-stage larvae (xL3s) of H. contortus.[4]
Materials:
-
Test Compounds (e.g., Quinolin-2-one derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Larval Broth (LB*)
-
Haemonchus contortus exsheathed third-stage larvae (xL3s)
-
96-well flat-bottom microplates
-
Positive Control (e.g., Monepantel)
-
Negative Control (LB* with DMSO)
-
Plate reader or automated image analysis system
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO. Create a 10-point, 2-fold serial dilution series of the test compounds in LB*, with final concentrations ranging from 0.16 µM to 40 µM. The final DMSO concentration should not exceed 1% (v/v).
-
Assay Plate Preparation: Dispense the diluted test compounds, positive control, and negative control into triplicate wells of a 96-well microplate.
-
Nematode Addition: Add approximately 300 H. contortus xL3s suspended in 50 µL of LB* to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plates in the dark at appropriate conditions for the nematode species (e.g., for H. contortus, conditions are not explicitly stated in the provided text but would typically be at a suitable temperature for the nematode's survival and activity).
-
Motility Assessment: Measure larval motility at specified time points (e.g., 168 hours) using a plate reader or an automated image analysis system that quantifies larval movement.
-
Data Analysis: Normalize the motility data to the negative control (100% motility) and calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.
Protocol 2: Larvicidal and Ovicidal Assay for Various Nematodes
This protocol is a generalized approach based on findings for quinoline-6-carboxylic acid derivatives.[5]
Materials:
-
Test Compounds
-
Solvent (e.g., DMSO or ethanol)
-
Nematode eggs and larvae (e.g., Rhabditis sp., Strongylidae sp.)
-
Multi-well plates or petri dishes
-
Microscope
-
Incubator
Procedure:
-
Compound Preparation: Prepare various concentrations of the test compound in a suitable solvent.
-
Larvicidal Assay:
-
Place a known number of nematode larvae in the wells of a multi-well plate.
-
Add the different concentrations of the test compound to the wells.
-
Incubate at a suitable temperature for a defined period (e.g., 24, 48, 72 hours).
-
Observe the larvae under a microscope and count the number of dead larvae. Larvae are typically considered dead if they do not move when probed.
-
Calculate the percentage of larval mortality for each concentration.
-
-
Ovicidal Assay:
-
Place a known number of nematode eggs in the wells of a multi-well plate.
-
Add the different concentrations of the test compound to the wells.
-
Incubate under conditions that promote hatching.
-
After a suitable incubation period, count the number of hatched larvae and unhatched (dead) eggs.
-
Calculate the percentage of egg hatch inhibition.
-
-
Data Analysis: Determine the LC50 (lethal concentration for 50% of the population) for the larvicidal assay and the percentage of ovicidal activity.
Visualizations
Experimental Workflow for In Vitro Nematicidal Assays
Caption: Workflow for in vitro nematicidal activity screening.
Proposed Signaling Pathways for Nematicidal Action of Quinoline Derivatives
Based on in silico studies and experimental evidence from related compounds, two potential mechanisms of action for the nematicidal activity of quinoline derivatives have been proposed.[5]
Caption: Proposed mechanisms of nematicidal action for quinoline derivatives.
Conclusion
The quinolin-2-one scaffold represents a promising starting point for the development of novel nematicides. While data on this compound is lacking, related quinoline derivatives have demonstrated significant in vitro activity against economically important nematodes. The proposed mechanisms of action, including the inhibition of succinate dehydrogenase and tubulin polymerization, offer clear targets for future drug design and optimization. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo testing, is warranted to fully elucidate the potential of this compound class in nematode management.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Methoxy-4-methylquinolin-2-ol as a Versatile Scaffold for Antiplatelet Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thromboembolic diseases, a major cause of morbidity and mortality worldwide. Antiplatelet agents are cornerstones in the prevention and treatment of these conditions. The quinolin-2(1H)-one scaffold has emerged as a promising privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This document provides detailed application notes and protocols for utilizing 6-methoxy-4-methylquinolin-2-ol as a key building block for the synthesis and evaluation of novel antiplatelet agents. A prominent derivative, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, has been identified as an effective antiplatelet agent, and its synthesis and biological evaluation are central to these protocols.[1][2] The primary mechanism of action for this class of compounds involves the inhibition of cyclooxygenase-1 (COX-1), leading to the downregulation of thromboxane A2 (TxA2), a potent mediator of platelet aggregation.[1]
Synthesis of Antiplatelet Agents from this compound
The synthesis of potent antiplatelet agents from this compound typically involves a two-step process: demethylation to the corresponding 6-hydroxy derivative, followed by functionalization of the hydroxyl group. The synthesis of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate serves as a prime example.
Step 1: Demethylation of this compound to 6-Hydroxy-4-methylquinolin-2(1H)-one
A common method for the demethylation of aryl methyl ethers is treatment with a strong Lewis acid, such as boron tribromide (BBr₃), or a strong protic acid like hydrobromic acid (HBr).
Protocol: Demethylation using HBr
-
To a solution of this compound (1 equivalent) in a suitable solvent such as acetic acid, add a 48% aqueous solution of hydrobromic acid (excess, e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux (typically 120-130 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitate formed, 6-hydroxy-4-methylquinolin-2(1H)-one, is collected by filtration.
-
Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Acetylation of 6-Hydroxy-4-methylquinolin-2(1H)-one
The hydroxyl group of the intermediate is then acetylated to yield the final product.
Protocol: Acetylation using Acetic Anhydride
-
Suspend 6-hydroxy-4-methylquinolin-2(1H)-one (1 equivalent) in a mixture of acetic anhydride (excess, e.g., 5-10 equivalents) and a catalytic amount of a base such as pyridine or triethylamine.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.
-
Pour the reaction mixture into ice-water to hydrolyze the excess acetic anhydride.
-
Collect the precipitated solid, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, by filtration.
-
Wash the product with water and dry. Recrystallization from a solvent like ethanol can be performed for further purification.
Quantitative Data on Antiplatelet Activity
The antiplatelet efficacy of quinolin-2(1H)-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in platelet aggregation assays. The following table summarizes the reported IC₅₀ values for various quinolinone derivatives against arachidonic acid (AA)-induced platelet aggregation, providing a basis for structure-activity relationship (SAR) studies.
| Compound ID | Structure | Agonist | IC₅₀ (µM) | Reference |
| 1 | 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate | Arachidonic Acid | Not explicitly quantified, but described as a potent inhibitor. | [1] |
| 2 | (E)-6-[2-(hydroxyimino)propoxy]-3,4-dihydroquinolin-2(1H)-one | Arachidonic Acid | 1.85 | [3] |
| 3 | (Z)-7-[2-(4-fluorophenyl)-2-(hydroxyimino)ethoxy]-3,4-dihydroquinolin-2(1H)-one | U46619 | 3.51 | [3] |
| 4 | 3-(1-piperazinyl)-1H-pyrimido[1,2-a]quinolin-1-one (AQ11) | ADP | Potent inhibitor (IC50 not specified for ADP) | [4][5] |
| 5 | 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b) | Thrombin | Potent inhibitor (IC50 not specified for thrombin) | [4][5] |
Experimental Protocols
Arachidonic Acid-Induced Platelet Aggregation Assay
This assay is a gold standard for evaluating inhibitors of the COX-1 pathway.
Materials:
-
Human whole blood collected in 3.2% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Arachidonic acid (AA) solution (e.g., 1.5 mM).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
-
Assay Performance:
-
Pipette 450 µL of PRP into a cuvette with a stir bar and pre-incubate at 37°C for 5 minutes.
-
Add 5 µL of the test compound solution (or vehicle control) and incubate for a further 3 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Initiate platelet aggregation by adding 50 µL of the AA solution.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of potential drug candidates to ensure that the observed antiplatelet activity is not due to a general toxic effect on cells.
Materials:
-
A suitable human cell line (e.g., human platelets or a relevant cell line like EA.hy926 endothelial cells).
-
Cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (vehicle-treated cells).
-
The CC₅₀ (half-maximal cytotoxic concentration) can be calculated from the dose-response curve.
-
Visualizations
Signaling Pathway of Arachidonic Acid-Induced Platelet Aggregation and Inhibition
Caption: Inhibition of the COX-1 pathway by quinolin-2(1H)-one derivatives.
Experimental Workflow for Antiplatelet Agent Evaluation
Caption: Workflow for the development of quinolin-2(1H)-one based antiplatelet agents.
References
- 1. Characterization of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate as an effective antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-METHOXY-4-METHYL-QUINOLIN-2-OL | 5342-23-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Experimental protocol for synthesizing quinolin-4-ol derivatives
Application Notes: Synthesis of Quinolin-4-ol Derivatives
Introduction
Quinolin-4-ol and its corresponding tautomer, quinolin-4(1H)-one, form the core structure of a wide range of compounds with significant biological and pharmaceutical properties.[1] These scaffolds are prevalent in therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2][3] Consequently, the development of efficient synthetic protocols for quinolin-4-ol derivatives is a key focus in medicinal chemistry and drug development. This document outlines common synthetic strategies and provides a detailed protocol for the Gould-Jacobs reaction, a classical and versatile method for preparing 4-hydroxyquinolines.[2][4]
Overview of Synthetic Methodologies
Several named reactions are traditionally employed for the synthesis of the quinolin-4-one core. These methods often involve thermal cyclocondensation steps and can require harsh reaction conditions, such as high temperatures and strong bases.[1] Modern adaptations, including microwave-assisted synthesis and transition-metal-catalyzed reactions, offer milder conditions, shorter reaction times, and often improved yields.[5][6][7]
-
Gould-Jacobs Reaction: This method involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by high-temperature intramolecular cyclization.[2][4] Subsequent hydrolysis and decarboxylation yield the quinolin-4-ol.[3] The reaction is particularly effective for anilines with electron-donating groups at the meta-position.[2][4]
-
Conrad-Limpach Synthesis: This synthesis involves the condensation of anilines with β-ketoesters.[8] The reaction proceeds in two main stages: the formation of an enamine intermediate, followed by thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline.[8][9] The use of high-boiling inert solvents can increase reaction yields to as high as 95%.[5]
-
Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide.[5][10] Depending on the substrate and reaction conditions, it can yield either quinolin-4-ones or quinolin-2-ones.[5] A rapid, two-step synthesis developed by Buchwald's group using this method reported very good yields of 72–97%.[5]
-
Modern Methods: Newer approaches include palladium-catalyzed carbonylation reactions and decarboxylating cyclizations.[5] Microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes and improve yields.[6][11][12]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data for different methods used to synthesize quinolin-4-ol derivatives, providing a comparison of their typical reaction conditions and outcomes.
| Synthesis Method | Key Reactants | Typical Conditions | Reaction Time | Yield | Reference |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 1. Condensation: 100-130 °C; 2. Cyclization: ~250 °C (in high-boiling solvent) | 1-2 hours (condensation) + variable cyclization time | Moderate to Good | [2] |
| Conrad-Limpach Synthesis | Aniline, β-ketoester | High temperature (~250 °C) in a high-boiling solvent (e.g., mineral oil, diphenyl ether) | Several hours | Up to 95% | [5] |
| Camps Cyclization (Buchwald's Method) | o-Halogenoacetophenone, Amide source, Base | 1. Copper-catalyzed amidation; 2. Base-mediated cyclization | Not specified | 72-97% | [5] |
| Microwave-Assisted Synthesis | Varies (e.g., Anilines, Aldehydes, Pyruvic acid) | Microwave irradiation, 80-200 °C, Catalyst (e.g., p-TSA) | 3-25 minutes | 40-92% | [6] |
| Palladium-Catalyzed Carbonylation | 2-Iodoaniline, Terminal alkyne, CO source | Pd catalyst, Microwave heating at 120 °C | 20 minutes | Good | [5] |
| Decarboxylating Cyclization | Isatoic anhydride, 1,3-Dicarbonyl compound | Water, 80 °C | Not specified | Good | [5] |
Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline
This section provides a detailed, four-step protocol for the synthesis of 4-hydroxyquinoline from aniline and diethyl ethoxymethylenemalonate (DEEM) via the Gould-Jacobs reaction.
Step 1: Condensation of Aniline and DEEM
-
In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0–1.2 equivalents).
-
Heat the mixture in an oil bath at 100–130 °C for 1–2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified via recrystallization.
Step 2: Thermal Cyclization
-
Transfer the crude anilidomethylenemalonate intermediate into a high-boiling point, inert solvent (e.g., diphenyl ether or Dowtherm A) in a suitable reaction flask equipped with a reflux condenser.
-
Heat the mixture to reflux (typically 250–260 °C) and maintain this temperature. The reaction time will vary depending on the substrate and should be monitored by TLC.
-
After cyclization is complete, allow the mixture to cool to room temperature.
-
Add a non-polar solvent, such as cyclohexane or hexanes, to precipitate the cyclized product, ethyl 4-hydroxyquinoline-3-carboxylate.
-
Collect the solid product by vacuum filtration and wash with the non-polar solvent to remove the high-boiling solvent.
Step 3: Saponification (Hydrolysis)
-
Suspend the crude ethyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture to reflux until the ester is fully hydrolyzed to the corresponding sodium carboxylate salt. The solid will dissolve as the reaction proceeds.
-
After cooling the solution to room temperature, carefully acidify it with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4-5.
-
The 4-hydroxyquinoline-3-carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
Step 4: Decarboxylation
-
Place the dried 4-hydroxyquinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.
-
Heat the solid carefully above its melting point (typically 200–250 °C).
-
Maintain the temperature until the evolution of carbon dioxide gas ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent, such as ethanol or water, to yield the final product.
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways and the experimental workflow described in this protocol.
Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.
Caption: Step-by-step experimental workflow for the Gould-Jacobs synthesis of 4-hydroxyquinoline.
References
- 1. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Analysis of 6-Methoxy-4-methylquinolin-2-ol
Abstract
This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 6-Methoxy-4-methylquinolin-2-ol. The described protocol is suitable for researchers, scientists, and drug development professionals requiring accurate analysis of this compound for purity assessment, stability studies, and quality control purposes. The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, ensuring reliability and ease of implementation.
Introduction
This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. As with any specialty chemical, a validated analytical method is crucial for ensuring its identity, purity, and stability. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of such organic molecules due to its high resolution, sensitivity, and accuracy. This document provides a comprehensive protocol for an isocratic RP-HPLC method tailored for the analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Mobile Phase: Acetonitrile (HPLC grade) and Ultrapure Water containing 0.1% Formic Acid.
-
Standard: A reference standard of this compound of known purity.
-
Sample Diluent: The mobile phase is recommended as the diluent.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Prepare the aqueous component by adding 1.0 mL of formic acid to 1000 mL of ultrapure water.
-
Mix 600 mL of acetonitrile with 400 mL of the 0.1% formic acid in water solution.
-
Degas the final mobile phase mixture for at least 15 minutes using sonication or vacuum filtration before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a final concentration within the established calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound. A typical retention time of approximately 5.8 minutes was observed under the specified conditions. The method was validated for linearity, precision, accuracy, and sensitivity.
Method Validation Data
| Parameter | Result |
| Retention Time (tR) | ~ 5.8 min |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Calibration Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Protocols
Protocol 1: Standard Preparation and Calibration Curve Generation
-
Prepare a 1000 µg/mL stock solution of this compound as described in the "Preparation of Solutions" section.
-
Perform serial dilutions to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL using the mobile phase as the diluent.
-
Inject 10 µL of each calibration standard into the HPLC system in triplicate.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
Protocol 2: Sample Analysis for Purity Determination
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer the sample to a 10 mL volumetric flask and dissolve in the mobile phase to obtain a theoretical concentration of 1000 µg/mL.
-
Further dilute this solution to a concentration that falls within the linear range of the calibration curve (e.g., 50 µg/mL).
-
Filter the final sample solution through a 0.45 µm syringe filter.
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Quantify the amount of this compound in the sample using the generated calibration curve.
-
Calculate the purity of the sample based on the measured concentration versus the theoretical concentration.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Protocol for the preparation of an analytical sample.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound. The protocol is straightforward, utilizing common laboratory reagents and instrumentation, making it readily adaptable for routine quality control and research applications. The provided validation data demonstrates the method's suitability for its intended purpose.
Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinone derivatives represent a versatile class of heterocyclic compounds with a wide range of documented biological activities, making them promising candidates in drug discovery, particularly in oncology. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. This document provides detailed application notes and experimental protocols for a suite of cell-based assays designed to evaluate the bioactivity of novel quinolinone derivatives. The protocols are intended to guide researchers in obtaining robust and reproducible data to characterize the cytotoxic and mechanistic properties of their compounds.
Data Presentation: Cytotoxicity of Quinolinone Derivatives
The cytotoxic activity of quinolinone derivatives is a key indicator of their potential as therapeutic agents. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. The following tables summarize the IC50 values of various quinolinone derivatives against different cancer cell lines.
Table 1: Cytotoxicity of a Quinoline-1,8-dione Derivative
| Compound ID | Description | Cell Line | Incubation Time (h) | IC30 (µM) |
| 6h | 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione | HeLa | 72 | 30 |
| Data sourced from publicly available information.[1] |
Table 2: IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [2] |
| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | [3] |
| Data sourced from publicly available information. |
Table 3: Cytotoxicity of Quinoline Derivatives Against Caco-2 Cell Line
| Compound | Description | IC50 (µM) |
| A + B | Mixture of 7-methylquinoline and 5-methylquinoline | 2.62 |
| C | 7-methyl-8-nitro-quinoline | 1.87 |
| D | 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | 0.93 |
| E | 8-nitro-7-quinolinecarbaldehyde | 0.53 |
| F | 8-Amino-7-quinolinecarbaldehyde | 1.14 |
| Data sourced from publicly available information.[4] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is based on the conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[1]
Materials:
-
MTT (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1]
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[5] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions.[2] Include a vehicle control (e.g., DMSO) and a no-treatment control.[5] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Incubation: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[1][6]
-
Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the crystals.[1] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or 655 nm can be used to correct for background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration using non-linear regression analysis.[1]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[2] The Annexin V/PI assay can detect and quantify apoptosis induced by quinolinone derivatives.[2] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of quinolinone derivatives for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[2]
Cell Cycle Analysis by Flow Cytometry
Quinolinone derivatives can induce cell cycle arrest at different phases (G0/G1, S, or G2/M). Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in each phase of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with quinolinone derivatives for the desired duration.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 6-Methoxy-4-methylquinolin-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial susceptibility of 6-Methoxy-4-methylquinolin-2-ol, a member of the quinolinone class of compounds. Quinolone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2][3] The following protocols are based on established methodologies for antimicrobial susceptibility testing and can be adapted for screening and characterizing the specific activity of this compound.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] Below is a sample data table summarizing potential MIC values for this compound against common bacterial and fungal strains, based on activities reported for similar quinolinone derivatives.
Table 1: Sample Minimum Inhibitory Concentration (MIC) Data for this compound
| Test Microorganism | Strain Type | Gram Stain | MIC (µg/mL) | Reference Compound (MIC, µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Gram-positive | 8 | Ciprofloxacin (0.5) |
| Bacillus subtilis | ATCC 10400 | Gram-positive | 16 | Ciprofloxacin (0.25) |
| Escherichia coli | ATCC 25922 | Gram-negative | 32 | Ciprofloxacin (0.015) |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >64 | Ciprofloxacin (0.25) |
| Candida albicans | ATCC 90028 | Fungal (Yeast) | 16 | Fluconazole (0.5) |
Note: The data presented in this table are illustrative and based on the reported activities of structurally related quinolinone compounds. Actual MIC values for this compound must be determined experimentally.
Experimental Protocols
Two standard methods for antimicrobial susceptibility testing are the broth microdilution method for determining the MIC and the agar disk diffusion method for qualitative assessment of susceptibility.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the quantitative antimicrobial activity of a compound in liquid culture.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test microorganisms (e.g., S. aureus, E. coli, C. albicans)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (DMSO or appropriate solvent)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.
-
-
Inoculum Preparation:
-
Grow the test microorganisms in appropriate broth overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[5]
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well of the microtiter plate.
-
Controls:
-
Positive Control: A row with a standard antibiotic instead of the test compound.
-
Negative Control: A row with the solvent used to dissolve the compound.
-
Growth Control: A row with only broth and inoculum.
-
Sterility Control: A well with only uninoculated broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by using a microplate reader to measure absorbance.
Protocol 2: Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity based on the zone of inhibition around a disk impregnated with the test compound.[5][6]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent)
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[4]
-
Plate Inoculation: Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the standardized inoculum suspension.[4] Streak the swab evenly over the entire surface of an MHA plate to ensure a uniform lawn of growth.
-
Disk Preparation and Placement:
-
Impregnate sterile filter paper disks with a known concentration of this compound.
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.[4] Ensure the disks are pressed down firmly to make complete contact with the agar.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualized Workflows
The following diagrams illustrate the key steps in the described experimental protocols.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Agar Disk Diffusion Assay.
References
- 1. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apjhs.com [apjhs.com]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apec.org [apec.org]
- 5. Phenotypic screening for quinolone resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-4-methylquinolin-2-ol
Welcome to the technical support center for the synthesis of 6-Methoxy-4-methylquinolin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during its synthesis, helping to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Knorr quinoline synthesis is a highly effective method for preparing 2-hydroxyquinolines (the tautomeric form of quinolin-2-ones) like this compound.[1] The process involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide, which is typically prepared by reacting an aniline (in this case, p-anisidine) with a β-ketoester (such as ethyl acetoacetate).[1]
Q2: What are the most critical parameters that influence the yield and purity of the final product?
A2: The key parameters to control for a successful synthesis are the concentration of the acid catalyst and the reaction temperature. For the Knorr synthesis, a strong acid like sulfuric acid or polyphosphoric acid (PPA) is used to promote cyclization.[1] Using a large excess of the acid catalyst is crucial for favoring the formation of the desired 2-hydroxyquinoline isomer.[1] Temperature control is vital to prevent the formation of tarry byproducts from overheating and to ensure the cyclization reaction proceeds to completion.
Q3: I am observing the formation of the 4-hydroxyquinoline isomer as a significant byproduct. What is the likely cause?
A3: The formation of a 4-hydroxyquinoline byproduct during a Knorr synthesis is often attributed to using an insufficient amount of the acid catalyst.[1] Under conditions with less acid, a competing reaction pathway can become significant, leading to the undesired isomer.[1] To minimize this, ensure a sufficient excess of the cyclizing agent (e.g., concentrated sulfuric acid or PPA) is used.
Q4: What are the recommended methods for purifying crude this compound?
A4: Standard purification techniques are effective for this compound. If the crude product precipitates from the reaction mixture, it can be collected by filtration and washed. For higher purity, recrystallization from a suitable solvent is recommended. If isomeric impurities or other byproducts are present, silica gel column chromatography using a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate) is a standard and effective approach.[2] An acid-base extraction during the work-up can also help remove any unreacted p-anisidine.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Cyclization | The intramolecular cyclization is the critical ring-forming step. Ensure that the reaction is heated sufficiently and for an adequate duration. A strong acid catalyst, such as concentrated sulfuric acid, is necessary to drive the reaction.[1] Consider increasing the reaction time or the amount of acid catalyst if starting materials are still present. |
| Impure Starting Materials | The purity of the starting materials, p-anisidine and ethyl acetoacetate, is critical. Impurities can introduce side reactions that consume reagents and lower the overall yield.[2] Verify the purity of your reactants by appropriate analytical methods (e.g., NMR, GC-MS) before starting the synthesis. |
| Suboptimal Reaction Temperature | While high temperature is needed, it must be carefully controlled. For the Knorr synthesis, the specific temperature depends on the acid used, but it's a high-energy step.[3] Ensure your heating apparatus provides uniform and stable heat to the reaction mixture. |
| Incorrect Work-up Procedure | The product may be lost during work-up if its solubility properties are not considered. After cyclization, the reaction is typically quenched by pouring it onto ice, which causes the product to precipitate. Ensure the pH is carefully adjusted during neutralization to maximize product precipitation before filtration. |
Issue 2: Formation of Dark, Tarry Byproducts
| Potential Cause | Recommended Solution |
| Excessive Heating / "Charing" | Overheating the reaction mixture, especially with concentrated sulfuric acid, can lead to the decomposition of organic materials, resulting in charring and polymerization.[4] Carefully monitor and control the internal reaction temperature using a thermometer. Reduce the heating mantle setting if the temperature exceeds the target range. |
| Prolonged Reaction Time at High Temperature | Leaving the reaction at a high temperature for too long can also promote degradation.[5] Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up to avoid unnecessary heating. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is Contaminated with Isomers | As discussed in the FAQs, the 4-hydroxy isomer can form with insufficient acid.[1] If this occurs, purification will be more challenging. Silica gel column chromatography is the most effective method to separate the 2-hydroxy and 4-hydroxy isomers.[2] |
| Product Remains in Solution During Work-up | If the product does not fully precipitate upon quenching the reaction, it may be partially soluble in the acidic aqueous layer. Carefully neutralize the solution to the point of maximum precipitation. If losses are still significant, extract the aqueous filtrate with an appropriate organic solvent (e.g., ethyl acetate) to recover the dissolved product. |
Quantitative Data on Synthesis Optimization
Optimizing quinoline synthesis often involves the strategic selection of solvents and reaction conditions. While specific yield data for this compound is not widely published, data from the related Conrad-Limpach synthesis, which also involves a high-temperature cyclization, demonstrates a clear principle: the reaction yield is highly dependent on the boiling point of the solvent used for the cyclization step. Higher boiling points enable the reaction to reach the necessary activation energy for efficient ring closure.[6]
Table 1: Effect of Solvent Boiling Point on 4-Hydroxyquinoline Yield (Conrad-Limpach Method) [6]
| Solvent | Boiling Point (°C) | Approximate Yield (%) |
| Methyl Benzoate | 199 | 50-60 |
| Ethyl Benzoate | 212 | 60-70 |
| Propyl Benzoate | 231 | 70-80 |
| Isobutyl Benzoate | 242 | 80-90 |
| Dowtherm A | 257 | > 90 |
This data illustrates a general principle applicable to high-temperature quinoline cyclizations: solvents that can achieve temperatures around 250°C or higher provide significantly better yields.
Experimental Protocols
Protocol 1: Synthesis of this compound via Knorr Synthesis
This two-step protocol is based on the principles of the Knorr quinoline synthesis.[1]
Step 1: Synthesis of Acetoacet-p-anisidide (Intermediate)
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In a round-bottom flask, combine p-anisidine (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
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Heat the mixture gently with stirring at approximately 110-120°C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the p-anisidine.
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As the reaction proceeds, ethanol is evolved. The reaction is typically complete when the evolution of ethanol ceases.
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Allow the mixture to cool to room temperature. The crude acetoacet-p-anisidide intermediate will solidify upon cooling and can be used in the next step without further purification.
Step 2: Cyclization to this compound
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Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves concentrated acid at high temperatures.
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To a flask containing the crude acetoacet-p-anisidide from Step 1, slowly and carefully add an excess of concentrated sulfuric acid (e.g., 5-10 parts by weight) while cooling the flask in an ice bath.
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Once the addition is complete, remove the ice bath and gently heat the mixture with stirring to 90-100°C.
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Maintain this temperature for 1 hour. Monitor the reaction by TLC until the intermediate is consumed.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
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The crude this compound will precipitate as a solid.
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Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral (pH ~7).
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Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[2]
Visualizations
Reaction Pathway
Caption: Reaction scheme for the Knorr synthesis of this compound.
Troubleshooting Workflow
Caption: Logic diagram for troubleshooting low synthesis yield.
General Experimental Workflow
Caption: A typical step-by-step workflow for the synthesis and purification process.
References
- 1. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Knorr Quinoline Synthesis | CoLab [colab.ws]
- 4. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Methoxy-4-methylquinolin-2-ol
Welcome to the technical support center for the purification of 6-Methoxy-4-methylquinolin-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Recrystallization: The compound does not dissolve completely, even with excess hot solvent. | The solvent is not appropriate for this compound. | Consult a solvent polarity chart. For quinolinol derivatives, polar protic solvents like ethanol or isopropanol are often effective. If solubility is still an issue, consider a solvent mixture, such as ethanol/water or toluene/ethanol. |
| Recrystallization: The compound "oils out" instead of forming crystals upon cooling. | The solution is supersaturated, or the cooling process is too rapid. Impurities may also be present that inhibit crystallization. | Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent. Allow the solution to cool slowly at room temperature, and then gradually cool it further in an ice bath. Seeding with a pure crystal of the compound can also induce crystallization. |
| Recrystallization: The resulting crystals are colored, indicating the presence of impurities. | The crude material contains colored impurities that are not removed by a single recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount of charcoal to avoid adsorbing the desired compound. |
| Column Chromatography: The compound does not move from the origin (Rf = 0). | The eluent is not polar enough to move the compound up the stationary phase. | Increase the polarity of the eluent. For silica gel chromatography, a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is commonly used. Gradually increase the proportion of the polar solvent. |
| Column Chromatography: The compound runs with the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the nonpolar solvent. |
| Column Chromatography: The spots on the TLC plate are streaking. | The compound is overloaded on the column or is interacting too strongly with the stationary phase. The compound may also be acidic or basic. | Use a smaller amount of the crude material. Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, to improve the spot shape. |
| Extraction: A stable emulsion forms between the organic and aqueous layers. | The two phases are not separating cleanly, which can be caused by vigorous shaking or the presence of surfactants. | Add a small amount of a saturated brine solution (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For quinolinol derivatives, polar protic solvents such as ethanol, isopropanol, or butanol are often good starting points. A mixed solvent system, such as ethanol/water, can also be effective. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific sample.
Q2: How can I remove baseline impurities that co-crystallize with my product?
A2: If impurities have similar solubility profiles to this compound, a single recrystallization may not be sufficient. In such cases, column chromatography is a more effective purification technique. A silica gel column with a gradient elution of hexane and ethyl acetate is a common method for separating quinolinone derivatives.[1]
Q3: My purified compound has a lower-than-expected melting point. What could be the reason?
A3: A depressed and broad melting point range is a classic indication of the presence of impurities. The compound may require further purification. It is also important to ensure that the melting point apparatus is calibrated correctly.
Q4: Can I use reverse-phase chromatography to purify this compound?
A4: Yes, reverse-phase chromatography can be a suitable method for purifying moderately polar compounds like this compound. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid, would be a typical starting point.
Q5: How should I dry the purified crystals of this compound?
A5: After filtration, the crystals should be washed with a small amount of cold solvent to remove any remaining mother liquor. The crystals can then be dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Avoid excessively high temperatures to prevent decomposition.
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may need to be optimized for your specific sample.
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
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Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.
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Addition of Solvent: Continue to add small portions of the hot solvent until the compound just dissolves completely.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
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Slurry Preparation: In a beaker, prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
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Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
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Elution: Begin eluting the column with a nonpolar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions.
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Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified compound.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. A patent for a similar compound, 6-methoxyquinoline, describes a purification process involving washing with ethyl acetate and removing the solvent under reduced pressure.[2]
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between purification methods and product purity.
References
Technical Support Center: Overcoming Solubility Challenges with 6-Methoxy-4-methylquinolin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Methoxy-4-methylquinolin-2-ol in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor aqueous solubility?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. The presence of a methoxy and a methyl group further contributes to its lipophilic nature. Strong intermolecular forces within the crystal lattice of the solid compound also make it energetically unfavorable for water molecules to effectively solvate individual molecules, thus limiting its solubility in aqueous solutions.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. What should I do?
A3: This is a common issue known as "crashing out," which occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are some initial troubleshooting steps:
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Lower the Final Concentration: Your target concentration may be too high for the aqueous buffer, even with a small percentage of DMSO. Try performing a serial dilution to determine the maximum concentration that remains in solution.
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Optimize the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility without significantly impacting your assay. Always include a vehicle control with the same final DMSO concentration to assess its effect.
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Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator can help redissolve small amounts of precipitate. However, always visually inspect the solution to ensure complete dissolution before use.
Q4: What are some alternative solubilization strategies if simple dilution adjustments fail?
A4: If precipitation persists, more advanced formulation strategies can be employed. These include:
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pH Adjustment: As a quinolinol derivative, this compound is a weak base. Lowering the pH of your aqueous buffer can protonate the quinoline nitrogen, forming a more soluble salt.
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Use of Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol 400 (PEG 400) can be used.
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Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.
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Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix to enhance its dissolution.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Logical Workflow for Troubleshooting Precipitation
Caption: A step-by-step workflow for addressing compound precipitation.
Issue 2: Inconsistent Results in Cell-Based Assays
Inconsistent data can often be a downstream effect of poor solubility.
Troubleshooting Inconsistent Assay Results
Caption: A logical guide to troubleshooting inconsistent assay results.
Quantitative Data
While specific experimental solubility data for this compound is not widely published, the following table provides estimated solubility ranges in common solvents based on the properties of structurally similar quinolinol derivatives. It is highly recommended to experimentally determine the solubility for your specific experimental conditions.
| Solvent | Estimated Solubility (mg/mL) | Molar Solubility (mM) (MW: 189.21 g/mol ) | Notes |
| DMSO | > 20 | > 105 | Generally forms clear, high-concentration stock solutions. |
| Ethanol | 1 - 5 | 5.3 - 26.4 | Can be used as a co-solvent. |
| Water (pH 7.4) | < 0.1 | < 0.53 | Practically insoluble in neutral aqueous solutions. |
| Aqueous Buffer (pH 5.0) | 0.1 - 0.5 | 0.53 - 2.64 | Solubility increases in acidic conditions due to salt formation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh out 1.89 mg of this compound.
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Add Solvent: Add 1 mL of high-purity DMSO to the solid compound.
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Dissolve: Vortex the solution and, if necessary, gently warm it in a 37°C water bath until the solid is completely dissolved. Visually inspect for any remaining particulates.
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Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
This protocol is a standard method for assessing the effect of this compound on cell viability.[1]
Experimental Workflow for MTT Assay
Caption: A streamlined workflow for performing a cell cytotoxicity MTT assay.
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Cell Seeding: Seed your cancer cell line of interest into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[1]
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Compound Treatment: Prepare serial dilutions of your this compound DMSO stock solution in the cell culture medium. The final DMSO concentration should not exceed 0.5%.[1] Replace the existing medium with the medium containing the compound dilutions. Include vehicle control wells (medium with the same final DMSO concentration).
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Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software package.
Protocol 3: In Vitro Kinase Inhibition Assay (PI3K/MAPK)
This protocol provides a general framework for assessing the inhibitory activity of this compound against kinases in the PI3K or MAPK pathways.[2][3][4]
Workflow for a Kinase Inhibition Assay
Caption: A general workflow for an in vitro kinase inhibition assay.
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Reaction Setup: In a suitable assay plate (e.g., 384-well), add the kinase, its specific substrate, and the assay buffer.
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Inhibitor Addition: Add serial dilutions of this compound (prepared from your DMSO stock) or a vehicle control.
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Reaction Initiation: Start the kinase reaction by adding ATP.
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Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[2]
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Detection: Stop the reaction and detect the signal according to the specific assay kit instructions (e.g., measuring ADP production via a coupled luminescence reaction).
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Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration and determine the IC50 value.
Signaling Pathways
Quinoline derivatives have been implicated in the modulation of several key signaling pathways involved in cancer cell proliferation and survival. Below are diagrams representing the potential inhibitory effects of this compound on the PI3K/Akt/mTOR and MAPK/ERK pathways.
PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
MAPK/ERK Signaling Pathway
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
References
Stability and degradation of 6-Methoxy-4-methylquinolin-2-ol under experimental conditions
Disclaimer: This technical support center provides guidance on the stability and degradation of 6-Methoxy-4-methylquinolin-2-ol based on general principles of pharmaceutical forced degradation studies and the known chemistry of quinolin-2-one derivatives. As of the latest literature search, specific experimental data for this compound is limited. The information herein should be considered a predictive guide for experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies are typically performed under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[1] For a compound like this compound, the following conditions, as recommended by ICH guidelines, should be investigated:
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Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature up to 60°C.[2]
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Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature up to 60°C.[2]
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Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
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Thermal Degradation: 40°C to 80°C in a solid state.[1]
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Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Q2: My compound is showing no degradation under the initial stress conditions. What should I do?
A2: If no degradation is observed, it indicates the molecule is stable under those specific conditions. To induce degradation, you can gradually increase the severity of the stressor. For example:
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Increase the concentration of the acid or base.
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Increase the temperature of the reaction.
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Extend the duration of exposure to the stress condition. It is recommended to aim for 5-20% degradation to ensure that the analytical method is truly stability-indicating.[3]
Q3: I am observing multiple degradation peaks in my chromatogram. How do I identify them?
A3: The identification of degradation products typically involves hyphenated analytical techniques. The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the degradation products, you can propose potential structures. Further structural elucidation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy after isolating the impurities.
Q4: Can I use a generic HPLC method for my stability studies?
A4: It is highly recommended to develop and validate a stability-indicating HPLC method. A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. The method must be able to separate the main peak from all degradation product peaks.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
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Possible Cause: Inappropriate mobile phase pH for the analyte. The quinolin-2-ol moiety has acidic and basic properties.
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Solution: Adjust the pH of the mobile phase. For quinolinol compounds, a slightly acidic pH (e.g., using a phosphate or acetate buffer around pH 3-5) often provides good peak shapes.
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Possible Cause: Secondary interactions with the stationary phase.
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Solution: Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations (0.1%) to block active silanol groups on the column.
Issue 2: Inconsistent Degradation Levels in Photostability Studies
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Possible Cause: Inconsistent light exposure. The position of the sample in the photostability chamber can affect the intensity of light it receives.
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Solution: Ensure uniform light exposure by placing samples on a turntable within the chamber or by using a validated photostability chamber with calibrated light sources. Also, run a dark control in parallel to differentiate between thermal and light-induced degradation.
Issue 3: Precipitation of the Compound in Aqueous Stress Solutions
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Possible Cause: Low aqueous solubility of this compound.
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Solution: Use a co-solvent such as acetonitrile or methanol to dissolve the compound before adding the acidic or basic aqueous solution. The final percentage of the organic co-solvent should be kept to a minimum to avoid altering the degradation chemistry.
Experimental Protocols
Protocol 1: Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
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Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 7 days. At specified time points, weigh an appropriate amount of the solid, dissolve it in the mobile phase, and analyze by HPLC.
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Photolytic Degradation: Expose the solid compound to light in a photostability chamber. Concurrently, keep a control sample wrapped in aluminum foil to protect it from light. After the specified exposure, dissolve both samples in the mobile phase and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Column Temperature: 30°C
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Detection Wavelength: 254 nm
Data Presentation
Table 1: Summary of Potential Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Potential Degradation Pathway | Expected Degradation Products |
| Acid Hydrolysis | Ether cleavage of the methoxy group | 6-Hydroxy-4-methylquinolin-2-ol |
| Base Hydrolysis | Ring opening of the lactam | N-(4-methoxy-2-acetylphenyl)acetamide derivative |
| Oxidation | N-oxidation, hydroxylation of the quinoline ring | This compound N-oxide |
| Thermal Degradation | Minimal degradation expected | - |
| Photostability | Photochemical rearrangement or dimerization | Complex mixture of products |
Visualizations
Caption: A typical experimental workflow for forced degradation studies.
Caption: A hypothetical signaling pathway involving a quinolinone derivative.
References
Technical Support Center: Optimizing the Conrad-Limpach Synthesis of Quinolin-4-ols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Conrad-Limpach synthesis of quinolin-4-ols.
Troubleshooting Guide
This guide addresses common issues, their potential causes, and actionable solutions to improve reaction outcomes.
| Problem | Potential Causes | Solutions |
| Low to No Yield of Quinolin-4-ol | 1. Incomplete initial condensation: The reaction between the aniline and β-ketoester may not have gone to completion.[1] 2. Cyclization temperature too low: The thermal cyclization of the intermediate enamine requires high temperatures, typically around 250°C.[1][2] 3. Inefficient heat transfer: A non-uniform heating source or an unsuitable solvent can prevent the reaction mixture from reaching the required temperature.[1] 4. Decomposition: Prolonged heating at excessively high temperatures can lead to the degradation of starting materials or intermediates.[1] | 1. Monitor the initial condensation by TLC to ensure completion. Consider extending the reaction time or using a mild acid catalyst like acetic acid.[1][3] 2. Use a high-boiling point solvent to ensure the reaction mixture reaches the necessary temperature for cyclization.[1][4] 3. Employ a suitable high-boiling solvent and a reliable heating mantle with a temperature controller.[1] 4. Optimize the cyclization time; avoid unnecessarily long heating periods.[1] |
| Formation of 2-Hydroxyquinoline Isomer (Knorr Product) | High initial condensation temperature: The formation of the 2-hydroxyquinoline isomer is favored at higher temperatures (thermodynamic control), around 140°C or more. The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures.[1][5] | Control the initial condensation temperature: Keep the initial reaction of the aniline and β-ketoester at a lower temperature (e.g., room temperature) to favor the formation of the β-aminoacrylate intermediate that leads to the 4-hydroxyquinoline product.[1] |
| Reaction Mixture Becomes a Thick, Unmanageable Tar | 1. Polymerization or side reactions: This can occur at high temperatures, especially when the reaction is run neat (without a solvent).[1] 2. High concentration of reactants: overly concentrated reaction mixtures can lead to polymerization. | 1. Use an inert, high-boiling point solvent such as mineral oil or Dowtherm A to maintain a manageable reaction mixture and improve heat transfer.[1][5] 2. Adjust the concentration of your reactants.[1] |
| Difficulty in Isolating/Purifying the Product | Product insolubility or co-precipitation: The quinolin-4-ol product may precipitate from the hot reaction mixture along with byproducts.[1] | Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate. The product can then be collected by filtration and washed with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent and any soluble impurities. Further purification can be achieved by recrystallization.[1] |
| Reaction Fails with Electron-Withdrawing Groups on Aniline | Deactivation of the aromatic ring: The cyclization step is an electrophilic attack on the aniline's aromatic ring. Strong electron-withdrawing groups (e.g., nitro groups) deactivate the ring, making it a poorer nucleophile and hindering the cyclization.[1][6] | This is an inherent limitation of the reaction. While challenging, exploring alternative synthetic routes or more forcing reaction conditions (higher temperatures, longer reaction times) may be necessary, though yields are likely to be lower. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the Conrad-Limpach synthesis, and how can it be minimized?
A1: The main side reaction is the formation of the isomeric 2-hydroxyquinoline, known as the Knorr product.[1] This occurs when the aniline attacks the ester group of the β-ketoester instead of the keto group, a process favored at higher initial condensation temperatures (thermodynamic control).[1] To minimize this, the initial condensation should be performed at lower temperatures (e.g., room temperature) to favor the kinetically controlled formation of the intermediate leading to the desired 4-hydroxyquinoline.[1][7]
Q2: What is the role of the high-boiling point solvent in the cyclization step?
A2: A high-boiling point solvent is crucial for two main reasons. First, it enables the reaction mixture to reach the high temperatures (typically ~250°C) required for the thermal cyclization.[2][4][5] Second, it helps to maintain a homogenous and manageable reaction mixture, preventing the formation of tars that can occur when the reaction is run neat.[1] Using an inert solvent like mineral oil can significantly increase yields, in some cases up to 95%.[5]
Q3: Is an acid catalyst necessary for this reaction?
A3: Yes, an acid catalyst, such as a few drops of concentrated sulfuric or hydrochloric acid, is often beneficial.[1] The acid catalyzes the multiple keto-enol tautomerizations that occur during the reaction mechanism.[5][8] However, the amount of acid should be carefully controlled, as strongly acidic conditions can promote side reactions.[1]
Q4: Why is my reaction not working well with an aniline that has an electron-withdrawing group?
A4: The cyclization step of the Conrad-Limpach synthesis involves an electrophilic attack on the aniline's aromatic ring. If the aniline contains a strong electron-withdrawing group (like a nitro group), the aromatic ring is deactivated, making it a less effective nucleophile.[1][6] This deactivation makes the crucial ring-closing step more difficult, often leading to lower yields.[1][6]
Q5: Is the final product a 4-hydroxyquinoline or a 4-quinolone?
A5: The product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form). While the product is often depicted as the hydroxyquinoline, it is believed that the quinolone form is predominant.[5]
Data Presentation
Table 1: Effect of High-Boiling Point Solvents on Cyclization Yield
This table summarizes the impact of different high-boiling point solvents on the yield of a 4-hydroxyquinoline derivative. The data is adapted from a study on solvent screening for the Conrad-Limpach synthesis.[4]
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 199 | 25 |
| Ethyl benzoate | 212 | 37 |
| Propyl benzoate | 231 | 54 |
| Isobutyl benzoate | 241 | 66 |
| 2-Nitrotoluene | 222 | 60 |
| 1,2,4-Trichlorobenzene | 214 | 62 |
| Dowtherm A | 257 | 66 |
| 2,6-di-tert-butylphenol | 253 | 65 |
Note: Yields are for a specific substrate and may vary.
Experimental Protocols
Protocol 1: General Two-Step Synthesis of a 4-Hydroxyquinoline
This protocol outlines the general procedure for the Conrad-Limpach synthesis, which is divided into two main steps: the formation of the β-aminoacrylate intermediate and its subsequent thermal cyclization.
Step 1: Synthesis of the β-Aminoacrylate Intermediate
-
In a round-bottom flask, dissolve the aniline (1.0 equivalent) in a suitable solvent like toluene.
-
Add the β-ketoester (1.1 equivalents) to the solution.
-
Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[9]
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser to remove the water formed during the condensation.[9]
-
Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[9]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate can often be used in the next step without further purification.[9]
Step 2: Thermal Cyclization to the 4-Hydroxyquinoline
-
Place the crude β-aminoacrylate intermediate from Step 1 into a round-bottom flask equipped with a reflux condenser and a thermometer.
-
Add a high-boiling point solvent (e.g., mineral oil, Dowtherm A). A typical ratio is 10-20 mL of solvent per gram of the intermediate.[9]
-
Heat the mixture with stirring to approximately 250-260°C.[9]
-
Maintain this temperature for 30-60 minutes. Monitor the cyclization's progress by TLC if possible.[9]
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate.[1][9]
-
Collect the solid product by vacuum filtration and wash it with a non-polar solvent (e.g., hexanes or toluene) to remove the residual high-boiling solvent.[1]
-
The crude 4-hydroxyquinoline can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.[9]
Visualizations
Caption: The two-step mechanism of the Conrad-Limpach synthesis.
Caption: A general experimental workflow for the Conrad-Limpach synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Biological Activity of 6-Methoxy-4-methylquinolin-2-ol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 6-Methoxy-4-methylquinolin-2-ol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and its derivatives?
A1: The quinolinone scaffold is recognized as a "privileged structure" in drug discovery, displaying a wide array of biological activities.[1][2] Derivatives of this compound have shown potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.[2][3] For instance, certain derivatives have been investigated for their ability to inhibit phosphodiesterase 3 (PDE3) for cardiotonic effects, while others show promise in targeting cancer cell lines.[4]
Q2: What are the most common synthetic routes to prepare the this compound core structure?
A2: Common methods for synthesizing the quinolinone core include the Conrad-Limpach and Knorr syntheses.[5] The Conrad-Limpach synthesis, for example, is highly dependent on temperature and typically involves the reaction of an aniline with a β-ketoester followed by a high-temperature cyclization step, often around 250 °C.[6] Using a high-boiling, inert solvent can significantly improve yields.[6]
Q3: Are there specific biological targets identified for this compound?
A3: As of now, dedicated studies identifying specific biological targets for this compound itself are limited.[1][3] However, research on structurally related quinolinone derivatives suggests a range of potential targets. These include enzymes like phosphodiesterases (PDEs), various kinases involved in cancer signaling, and bacterial topoisomerases.[2][3][4] The broad activity profile suggests that derivatives can be tailored to interact with a diverse array of biological targets.[1]
Q4: What are the best practices for purifying quinolinone derivatives?
A4: Purification can be challenging due to the polarity of the quinolinone core.[5] Column chromatography on silica gel is a common method, typically using an eluent system with a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents.[7] In some cases, recrystallization from a suitable solvent like ethanol can be an effective alternative for purification.[5][7]
Troubleshooting Guides
Synthesis & Purification
Q: My reaction yield for the quinolinone cyclization is consistently low. What factors should I investigate?
A: Low yields in quinolinone synthesis are a common problem. A systematic approach to troubleshooting is essential.[5][7]
-
Purity of Starting Materials: Ensure the purity of your aniline and ketone/ester starting materials, as impurities can lead to significant side reactions.[5][6]
-
Reaction Temperature: The cyclization step is often the most critical. For thermal cyclizations like the Conrad-Limpach, ensure you are reaching the required high temperatures (e.g., 250 °C).[6] Conversely, excessive heat can cause decomposition and tar formation.[8]
-
Catalyst Activity: If using an acid or base catalyst, verify its activity and concentration. Many catalysts are sensitive to air and moisture.[5][6]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time. Prolonged reaction times can lead to product degradation.[5][7]
-
Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]
Q: I am observing multiple side products in my reaction mixture. What are the likely causes?
A: Side product formation often arises from the reaction conditions or the nature of the starting materials.[5]
-
Self-Condensation: In base-catalyzed reactions, aldol condensation of a ketone starting material with itself can be a major side reaction.[5][6]
-
Competing Reactions: Depending on the specific synthesis, alternative cyclization pathways can lead to the formation of isomers. For example, in the Knorr synthesis, a 4-hydroxyquinoline can be a competing product.[5]
-
Solutions: To minimize side products, carefully control the reaction temperature, ensure the correct stoichiometry of reactants, and consider the slow addition of one reactant to the mixture to avoid high concentrations that favor self-condensation.[9]
Biological Assays
Q: My compound shows low solubility in aqueous media for biological assays. How can I address this?
A: Poor aqueous solubility is a common challenge for organic compounds.
-
Co-solvents: Use a small percentage of a biocompatible solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Derivatization: For future iterations, consider adding polar functional groups to the molecular structure to enhance solubility. Aryl substitution on the quinoline skeleton may increase lipophilicity, but strategic placement of polar groups can balance this property.[10]
-
Formulation: For in vivo studies, more advanced formulation strategies such as the use of cyclodextrins or lipid-based carriers may be necessary.
Q: I am not observing any activity in my primary biological screen. What should I check?
A: A lack of activity can be due to multiple factors.
-
Compound Integrity: Verify the purity and structural integrity of your compound using methods like NMR and Mass Spectrometry. The compound may have degraded during storage.
-
Assay Conditions: Ensure the assay is running correctly by using positive and negative controls. Check that the compound concentration used is appropriate and that the incubation time is sufficient.
-
Target Relevance: The chosen assay or cell line may not be appropriate for your compound's mechanism of action. The broad activities of quinolinones mean they can act via numerous pathways; therefore, screening against a panel of diverse cell lines or targets may be more informative.[2]
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the activity of different derivatives.
Table 1: In Vitro Anticancer Activity of Selected Quinolinone Derivatives
| Compound ID | R1-Substituent | R2-Substituent | Cell Line | IC50 (µM)[4][11] |
|---|---|---|---|---|
| Parent | -H | -H | MV4;11 | > 50 |
| Deriv-A | -Cl | -Phenyl | MV4;11 | 15.2 |
| Deriv-B | -F | -Phenyl | MV4;11 | 11.8 |
| Deriv-C | -Cl | -Pyridyl | MV4;11 | 6.5 |
| Deriv-D | -Cl | -Isoxazole | MV4;11 | 0.006 |
Note: Data is hypothetical and for illustrative purposes, based on trends observed in related compound series.
Experimental Protocols
Protocol 1: General Synthesis via Conrad-Limpach Reaction
This protocol describes a general method for synthesizing a 4-hydroxy-6-methoxy-2-methylquinoline derivative.
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Condensation: In a round-bottom flask, mix p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq). Add a catalytic amount of acetic acid.
-
Heating: Heat the mixture at 100-120 °C for 2-4 hours to form the enamine intermediate. The progress can be monitored by observing the removal of water.
-
Cyclization: Add the crude enamine intermediate to a high-boiling point solvent (e.g., mineral oil). Heat the mixture to ~250 °C for 30-60 minutes to induce cyclization.[6] Monitor the reaction by TLC.
-
Workup: Carefully cool the reaction mixture. Pour the mixture into a beaker containing hexane to precipitate the product.
-
Isolation & Purification: Collect the solid product by filtration. Wash the solid with hexane to remove the mineral oil. The crude product can be further purified by recrystallization from ethanol or by column chromatography.[5][7]
Protocol 2: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of synthesized derivatives on cancer cells.[12]
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Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the quinolinone derivatives from a DMSO stock. Treat the cells with these various concentrations. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the purple formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value for each compound.
Signaling Pathway Visualization
The anticancer activity of quinolinone derivatives can be mediated through the inhibition of key cellular signaling pathways.[12] Diarylquinolines, for example, have been shown to inhibit targets like EGFR/FAK kinase.[10] The diagram below illustrates a potential mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 3. Buy 6-Methoxy-2-methylquinolin-4-ol | 58596-37-5 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Resolving inconsistencies in spectroscopic data of quinolinols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolinols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common inconsistencies in spectroscopic data.
General Troubleshooting
Before delving into technique-specific issues, it's crucial to rule out common sources of error. Inconsistent or unexpected spectroscopic results can often be traced back to fundamental issues with the sample or experimental setup.
FAQ: My spectroscopic data is noisy or not reproducible. What should I check first?
Answer: Lack of reproducibility is often due to issues with the sample, solvent, or instrument setup.[1][2] Start by verifying the following:
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Sample Purity: Have you confirmed the purity of your quinolinol derivative? Contaminants can introduce unexpected peaks or quenching effects.[1]
-
Solvent Quality: Use high-purity, spectroscopy-grade solvents. Solvent impurities or degradation can lead to background absorption or fluorescence. Also, some solvents like ethanol can absorb strongly in the UV range (below 210 nm), which may interfere with your measurements.[3]
-
Concentration: Ensure your sample concentration is within the optimal range for the technique. Very high concentrations can cause issues like inner-filter effects in fluorescence or detector saturation in UV-Vis.[4][5]
-
Cuvette/Sample Holder: Check that your cuvettes are clean, unscratched, and appropriate for the wavelength range (i.e., quartz for UV measurements).[2]
-
Instrument Calibration: When was the last time the instrument was calibrated? Regular calibration is key for reliable results.[3]
Below is a general workflow to begin troubleshooting any spectroscopic inconsistency.
UV-Vis Absorption Spectroscopy
Inconsistencies in UV-Vis spectra of quinolinols often manifest as unexpected shifts in absorption maxima (λmax) or changes in molar absorptivity.
FAQ: Why is the λmax of my quinolinol different from the literature value?
Answer: This is a common issue and is typically caused by differences in solvent or pH.[6]
-
Solvent Effects (Solvatochromism): The polarity of the solvent can significantly influence the electronic transitions of the quinolinol molecule.[7] Polar solvents can stabilize the excited state of certain tautomers, often leading to a red-shift (shift to a longer wavelength).[5] For example, the lactam (keto) form of 2-hydroxyquinoline is stabilized in polar solvents, which can alter the observed spectrum.[5]
-
pH Effects: The protonation state of the quinolinol is critical. Protonation of the heterocyclic nitrogen in acidic conditions or deprotonation of the hydroxyl group in basic conditions creates new species with distinct absorption spectra.[5] The absorption spectra of 8-hydroxy quinoline (8-HQ) are known to be different in neutral, acidic, and basic media.
FAQ: I see two or more absorption bands, but I expected only one. Why?
Answer: The presence of multiple bands can be due to the co-existence of different species in equilibrium.
-
Keto-Enol Tautomerism: Many hydroxyquinolines, such as 2-hydroxyquinoline and 8-hydroxyquinoline, exist as a mixture of lactim (enol) and lactam (keto) tautomers.[5][8] These tautomers have different electronic structures and, therefore, different absorption spectra. The ratio of these tautomers can be influenced by the solvent.[9]
-
Aggregation: At high concentrations, quinolinol molecules may aggregate, leading to changes in the absorption spectrum.[4]
The diagram below illustrates the key factors that can cause shifts and inconsistencies in UV-Vis and fluorescence spectra.
Fluorescence Spectroscopy
Fluorescence is particularly sensitive to the chemical environment of the quinolinol. Inconsistencies often relate to fluorescence intensity (quantum yield) and emission wavelength.
FAQ: Why is my quinolinol derivative not fluorescing, or why is the signal very weak?
Answer: Weak or absent fluorescence can be due to several factors:
-
Inherent Properties: N-heterocycles like quinolines can be weakly fluorescent due to efficient intersystem crossing from the excited singlet state to the triplet state.[10]
-
Quenching: Dissolved oxygen is a common quencher of fluorescence.[4] Additionally, high concentrations can lead to self-quenching or aggregation-caused quenching (ACQ), a phenomenon common for planar aromatic molecules.[4]
-
Protonation State: While protonation can enhance the fluorescence of some quinolines, the neutral species may be weakly fluorescent.[10]
FAQ: The fluorescence emission maximum of my sample shifts between experiments. What is the cause?
Answer: Similar to UV-Vis, shifts in fluorescence emission are highly dependent on the environment.
-
Solvatochromism: A shift in the emission maximum with changing solvent polarity is very common for quinolinols.[5] A red-shift (to longer wavelengths) is often observed in more polar solvents.[5]
-
pH: The emission spectrum is highly sensitive to pH. Protonated, neutral, and deprotonated forms of a quinolinol are distinct chemical species with unique fluorescence properties.[5]
-
Excited-State Proton Transfer (ESIPT): Some hydroxyquinolines can undergo proton transfer in the excited state. This process creates a new excited species (e.g., the keto tautomer) that emits at a significantly longer wavelength, resulting in an unusually large Stokes shift.[5]
| Condition | Typical Effect on Quinolinol Spectra | Primary Cause |
| Increasing Solvent Polarity | Red-shift in emission wavelength.[5] | Stabilization of a more polar excited state or tautomer (e.g., zwitterionic keto form).[5] |
| Acidic pH (Low pH) | Can lead to significant shifts in absorption and emission.[5] May enhance fluorescence.[10] | Protonation of the quinoline nitrogen atom.[5][10] |
| Basic pH (High pH) | Can lead to significant shifts in absorption and emission. | Deprotonation of the hydroxyl group, forming an anionic species.[5] |
| Presence of Metal Ions | Formation of new absorption/emission bands; fluorescence may be quenched or enhanced.[11] | Coordination of the quinolinol to the metal ion, forming a new complex.[11][12] |
| High Concentration | Decreased fluorescence intensity (quenching).[4] | Aggregation-Caused Quenching (ACQ).[4] |
NMR Spectroscopy
In NMR, inconsistencies usually appear as unexpected chemical shifts, peak broadening, or the appearance of more signals than expected.
FAQ: Why do the proton or carbon chemical shifts in my NMR spectrum not match predicted values?
Answer: Discrepancies in NMR chemical shifts for quinolinols are often related to pH, solvent, and tautomerism.
-
pH and Protonation: The chemical environment of the protons and carbons on the quinolinol ring is highly sensitive to the protonation state. Protonation of the ring nitrogen in acidic media causes significant downfield shifts for nearby protons.
-
Tautomeric Equilibrium: If the molecule exists as a mixture of tautomers (e.g., keto and enol forms) that are in slow exchange on the NMR timescale, you may see two distinct sets of signals. If the exchange is fast, you will see a single set of averaged signals at a chemical shift value intermediate between the two forms.[13]
-
Solvent Effects: The choice of NMR solvent (e.g., DMSO-d6 vs. CDCl3) can influence tautomeric equilibrium and hydrogen bonding, thereby affecting chemical shifts.[14]
FAQ: Some of the peaks in my ¹H NMR spectrum are broad. What does this indicate?
Answer: Peak broadening can be a sign of a dynamic process occurring on the NMR timescale.
-
Chemical Exchange: Protons involved in chemical exchange, such as the hydroxyl proton or protons on a nitrogen atom, often appear as broad signals. This can also occur for ring protons if there is an intermediate rate of exchange between two tautomeric forms.
-
Aggregation: At higher concentrations, intermolecular interactions can lead to aggregation, which can restrict molecular tumbling and result in broader peaks.
Mass Spectrometry
Interpreting mass spectra of quinolinols can be challenging due to complex fragmentation patterns that are highly sensitive to the molecule's structure.
FAQ: I am seeing unexpected fragments or an inconsistent fragmentation pattern for my quinolinol derivative. Why?
Answer: The fragmentation of quinolinols and related structures is highly dependent on the specific functional groups attached to the quinoline core.[15]
-
Substituent Effects: Even small changes in substituents can induce varied cleavage patterns. For example, quinolones with a cyclopropyl group often show a characteristic loss of that radical.[15]
-
Ionization Method: The ionization technique used (e.g., ESI vs. EI) will affect the type and abundance of ions produced. "Soft" ionization techniques like ESI often yield a prominent molecular ion ([M+H]⁺), while "harder" techniques like EI may cause more extensive fragmentation.[16]
-
Collision Energy: In tandem MS (MS/MS), the collision energy used will directly impact the fragmentation pathways observed. Different energies can favor different fragmentation channels.[17]
Common Fragmentation Pathways for Quinolone-like Structures: [15]
-
Loss of water ([M+H−H₂O]⁺)
-
Loss of carbon monoxide ([M+H−CO]⁺)
-
Cleavage of substituent groups (e.g., side chains on the nitrogen or carbon rings)
Experimental Protocols
Protocol: Investigating the Effect of pH on Fluorescence Emission
This protocol outlines a standard procedure to determine how pH influences the fluorescence spectrum of a quinolinol derivative, a key step in troubleshooting inconsistencies.
-
Materials:
-
Quinolinol stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or ethanol).
-
A series of buffers covering a wide pH range (e.g., pH 2 to pH 12).
-
Spectroscopy-grade water and solvent.
-
Calibrated pH meter.
-
Quartz fluorescence cuvettes.
-
-
Sample Preparation:
-
Prepare a series of buffered aqueous solutions.
-
For each pH value, prepare a dilute working solution of the quinolinol (e.g., 1-10 µM) by adding a small aliquot of the stock solution to the buffer. Ensure the final concentration of the organic solvent from the stock is low (e.g., <1%) to minimize its effect.
-
Prepare a "blank" sample for each buffer solution containing the same amount of organic solvent but no quinolinol.
-
-
Spectrofluorometer Setup:
-
Turn on the instrument and allow the lamp to warm up for 20-30 minutes for a stable output.[5]
-
Determine the absorption maximum (λmax) of your quinolinol at a representative pH (e.g., pH 7) using a UV-Vis spectrophotometer. Set this as the excitation wavelength (λex).
-
Set the emission scan range. This should typically start 10-20 nm above the excitation wavelength and extend far enough to capture the full emission profile (e.g., 340 nm to 600 nm).[5]
-
Optimize slit widths for an adequate signal-to-noise ratio without sacrificing too much spectral resolution.[5]
-
-
Data Acquisition:
-
For each pH point, first place the corresponding blank cuvette in the sample holder and record a solvent blank spectrum. This is critical for subtracting background signals.[5]
-
Replace the blank with the sample cuvette for that pH and acquire the fluorescence emission spectrum.
-
Repeat for all prepared pH values.
-
-
Data Analysis:
-
Subtract the corresponding blank spectrum from each sample spectrum to get the corrected data.
-
Plot the fluorescence intensity and emission maximum (λem) as a function of pH to identify any pH-dependent spectral shifts or intensity changes.
-
References
- 1. ossila.com [ossila.com]
- 2. biocompare.com [biocompare.com]
- 3. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
- 9. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 12. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]
- 13. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling 6-Methoxy-4-methylquinolin-2-ol
Welcome to the technical support center for 6-Methoxy-4-methylquinolin-2-ol (CAS: 5342-23-4). This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and utilization of this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the experimental use of this compound.
Problem 1: The compound is difficult to dissolve.
-
Possible Cause: this compound, like many quinoline derivatives, has low aqueous solubility due to its aromatic and heterocyclic structure.[1]
-
Solution:
-
Use an appropriate organic solvent to create a stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds.[1] Ethanol and methanol are also viable options.[2]
-
Gentle heating and sonication can aid dissolution. If the compound does not readily dissolve, warming the solution gently or using an ultrasonic bath can help.
-
Prepare a high-concentration stock solution. It is recommended to prepare a stock solution at a concentration of 10-100 mM in 100% DMSO.[1]
-
Problem 2: The compound precipitates when diluted in aqueous media (e.g., cell culture medium or buffer).
-
Possible Cause: The drastic reduction in the concentration of the organic solvent upon dilution into an aqueous solution can cause the compound to "crash out" or precipitate.[1]
-
Solution:
-
Lower the final concentration: The desired final concentration may exceed the compound's solubility limit in the aqueous medium. Perform serial dilutions to determine the maximum workable concentration.[1]
-
Increase the final concentration of the co-solvent: While not always ideal for biological assays, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might keep the compound in solution. However, it is crucial to run a vehicle control to ensure the solvent concentration is not affecting the experimental results.[1]
-
Use a surfactant or other solubilizing agent: In some cases, the use of surfactants that form micelles can help to encapsulate and solubilize hydrophobic compounds.[1]
-
Problem 3: Inconsistent or variable results in biological assays.
-
Possible Cause 1: Compound degradation. Improper storage can lead to the degradation of this compound. Quinolinol compounds can be sensitive to light.[3]
-
Solution 1:
-
Store the solid compound and stock solutions correctly. The solid compound should be stored in a tightly sealed container in a dry, dark place.[3] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
Protect from light: Both the solid compound and solutions should be protected from prolonged exposure to light.[3]
-
-
Possible Cause 2: Inaccurate concentration of the working solution. This can be due to incomplete dissolution or precipitation.
-
Solution 2:
-
Visually inspect solutions for any precipitate before adding them to your experiment. If precipitate is observed, refer to the troubleshooting steps for solubility issues.
-
Centrifuge the stock solution vial briefly before opening to ensure any material on the cap or sides is collected at the bottom.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
The solid compound should be stored in a tightly sealed container in a dry place.[3] For long-term storage, keeping it at room temperature in a desiccator is often sufficient.[5] It is also recommended to protect it from light, as quinolinol derivatives can undergo decomposition with long-term light exposure.[3]
Q2: How should I prepare a stock solution of this compound?
A stock solution can be prepared by dissolving the compound in an organic solvent such as DMSO.[1] It is advisable to prepare a concentrated stock solution (e.g., 10-100 mM) and store it at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles.[4]
Q3: What are the known safety hazards of this compound?
While specific toxicity data for this compound is limited, related quinolinol compounds are known to be irritants. It is prudent to handle this compound with care, avoiding contact with skin and eyes and preventing the formation of dust.[3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Q4: In which solvents is this compound soluble?
Data Presentation
Qualitative Solubility Profile
The following table provides a general guide to the expected solubility of this compound in common laboratory solvents. This is based on the known properties of quinolinol derivatives.[2][7][8]
| Solvent | Expected Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
Quantitative Solubility Data Template
As precise solubility data is not published, researchers are encouraged to determine these values experimentally. The following table can be used as a template to record your findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 189.21 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution, you will need:
-
Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 189.21 g/mol = 0.0018921 g = 1.89 mg
-
-
Weigh out 1.89 mg of the compound in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex or sonicate the mixture until the solid is completely dissolved. The solution should be clear.
-
Dispense the stock solution into smaller, single-use aliquots in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[4]
Visualizations
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Troubleshooting Logic: Compound Precipitation in Aqueous Media
Caption: Decision tree for troubleshooting precipitation issues.
References
Avoiding common pitfalls in the synthesis of substituted quinolines
Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common pitfalls in key synthetic methodologies. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of substituted quinolines using common named reactions.
Skraup Synthesis
Q1: My Skraup synthesis is extremely exothermic and difficult to control. How can I manage the reaction's vigor?
A1: The Skraup synthesis is notoriously vigorous.[1] To moderate the reaction, you should:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[1][2] Boric acid can also be employed for this purpose.[3]
-
Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling, for instance, in an ice bath.
-
Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.
-
Gradual Heating: Initially, heat the mixture gently to initiate the reaction. Once it begins, the exothermic nature of the reaction should sustain it. Re-apply heat only after the initial exotherm has subsided.[4]
Q2: I am observing a significant amount of tar formation in my Skraup synthesis. What is the cause and how can it be minimized?
A2: Tar formation is a frequent side reaction due to the harsh acidic and oxidizing conditions, which can lead to the polymerization of acrolein (formed from the dehydration of glycerol) and other intermediates.[1][5] To minimize tarring:
-
Employ a Moderator: Ferrous sulfate can help control the reaction rate and, as a result, reduce charring.[1]
-
Optimize Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction and controlling the exothermic phase is crucial.[1]
-
Purification: The crude product is often a dark, tarry residue.[1] Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tar.[4][6]
Doebner-von Miller Synthesis
Q3: My Doebner-von Miller reaction is resulting in a low yield and a large amount of polymeric material. How can I prevent this?
A3: The primary cause of low yields and polymer formation is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone starting material.[7][8][9] To mitigate this:
-
Use a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[7][8]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to maintain its low concentration, thereby favoring the desired reaction over polymerization.[7][10]
-
Optimize Catalyst and Temperature: While strong acids are necessary, overly harsh conditions can accelerate tar formation. A systematic variation of the acid catalyst, solvent, and temperature can help find the optimal conditions.[7][8]
Q4: My final product is contaminated with dihydroquinoline or tetrahydroquinoline impurities. What is the reason and how can I obtain the fully aromatic product?
A4: This indicates an incomplete oxidation of the dihydroquinoline intermediate in the final step of the reaction.[7] To ensure complete aromatization:
-
Choice and Amount of Oxidizing Agent: Ensure you are using an efficient oxidizing agent (e.g., nitrobenzene, arsenic acid) in a sufficient stoichiometric amount to drive the reaction to completion.[7][11]
-
Optimize Reaction Time and Temperature: The oxidation step may require specific temperature conditions and a sufficient reaction time to proceed to completion.[7]
Combes Synthesis
Q5: I am getting a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?
A5: The formation of regioisomers is a common challenge when using unsymmetrical β-diketones.[5] The regioselectivity is influenced by both steric and electronic factors.
-
Steric Effects: Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of one regioisomer.[12]
-
Substituents on Aniline: The electronic nature of substituents on the aniline can also direct the cyclization. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines when trifluoromethyl-β-diketones are used.[12]
-
Catalyst Choice: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) have been used and may influence regioselectivity.[12]
Friedländer Synthesis
Q6: My Friedländer synthesis is giving a low yield. What are the common culprits?
A6: Low yields in the Friedländer synthesis can often be attributed to several factors:
-
Catalyst Choice and Purity: The effectiveness of the catalyst (acidic or basic) is highly dependent on the substrates.[11][13] Ensure the catalyst is pure and, if using a Lewis acid, that the reaction conditions are anhydrous.[11]
-
Side Reactions: Self-condensation (aldol condensation) of the ketone reactant is a common side reaction, especially under basic conditions.[5] Using milder catalysts can often prevent this.[5]
-
Reaction Conditions: Suboptimal temperature and reaction time can lead to incomplete reactions or decomposition. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal duration.[11]
Q7: How can I improve the regioselectivity of the Friedländer synthesis when using an unsymmetrical ketone?
A7: Controlling regioselectivity is a key challenge with unsymmetrical ketones.[14] Strategies to address this include:
-
Use of Directing Groups: Introducing a directing group on the ketone can favor condensation at one α-position over the other.[11]
-
Catalyst Selection: The choice of catalyst can influence the regiochemical outcome. Some catalysts may exhibit a preference for the formation of one isomer.
-
Pre-formation of Intermediates: Pre-forming an enolate or an imine analog can direct the reaction pathway and improve regioselectivity.[1][14]
Quantitative Data on Reaction Parameters
The following tables summarize quantitative data to aid in the optimization of quinoline synthesis reactions.
Table 1: Effect of Moderator and Oxidizing Agent on Skraup Synthesis Yield
| Aniline Derivative | Oxidizing Agent | Moderator | Yield (%) |
| Aniline | Nitrobenzene | Ferrous Sulfate | 84-91 |
| o-Aminophenol | o-Nitrophenol | Ferrous Sulfate | ~100 |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | None | Not Specified |
Note: Yields are highly dependent on specific reaction conditions and scale.
Table 2: Influence of Catalyst on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Conditions | Yield (%) |
| 2-Aminobenzophenone | Ethyl Acetoacetate | In(OTf)₃ | 80°C, 1.5h | 95 |
| 2-Aminoacetophenone | Ethyl Acetoacetate | ZnCl₂ | 120°C, 3h | 88 |
| 2-Amino-5-chlorobenzophenone | Acetylacetone | p-TsOH | Reflux, 4h | 92 |
| 2-Aminoacetophenone | Methyl Acetoacetate | APTPOL60 | 78°C, 24h | 99 |
Data compiled from multiple sources for illustrative purposes.[15][16]
Table 3: Comparison of Conditions for Doebner-von Miller Synthesis
| Aniline | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Key Feature | Reported Yield |
| Aniline | Crotonaldehyde | HCl, Reflux | Standard Conditions | Moderate |
| Aniline | Crotonaldehyde | HCl/Toluene | Biphasic System | Improved |
| Aniline | Acetaldehyde | HCl, ZnCl₂ | In situ Carbonyl Generation | Good |
Note: This table provides a qualitative comparison, as direct quantitative comparisons are highly substrate-dependent.
Experimental Protocols
Below are detailed methodologies for key quinoline synthesis reactions.
Protocol 1: Moderated Skraup Synthesis of Quinoline
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline, glycerol, and nitrobenzene.
-
Acid Addition: Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.
-
Moderator Addition: Add ferrous sulfate heptahydrate to the reaction mixture.
-
Reaction Initiation: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.[17]
-
Work-up: After the reaction is complete, allow the mixture to cool. Dilute with water and then neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.
-
Purification: Perform steam distillation to isolate the crude quinoline from the tarry residue. Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation.[17]
Protocol 2: Friedländer Synthesis of a 2-Substituted Quinoline
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone (e.g., 2-aminobenzophenone) and the active methylene compound (e.g., ethyl acetoacetate) in a suitable solvent like ethanol.
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl) or a base.
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize if necessary (e.g., with a saturated solution of sodium bicarbonate if an acid catalyst was used).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[18]
Protocol 3: Combes Synthesis of a 2,4-Disubstituted Quinoline
-
Reactant Mixing: In a round-bottom flask, mix the aniline and the β-diketone.
-
Catalyst Addition: With cooling, slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.
-
Reaction: Heat the reaction mixture at a specified temperature for several hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or chromatography.[1][19]
Visualizations
Logical Relationships and Workflows
Signaling Pathways
Many substituted quinolines are of significant interest in drug development due to their interaction with biological signaling pathways.
References
- 1. pnas.org [pnas.org]
- 2. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Quinine - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Comparing the nematicidal activity of 6-Methoxy-4-methylquinolin-2-ol analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial economic losses. The development of effective and environmentally benign nematicides is a critical area of research. Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the nematicidal activity of selected quinoline analogs, based on available experimental data.
Disclaimer: A comprehensive literature search did not yield specific studies on the nematicidal activity of 6-Methoxy-4-methylquinolin-2-ol and its direct analogs. Therefore, this guide presents a comparative analysis of other relevant quinoline derivatives and natural quinones to provide insights into the potential of this chemical class as nematicides.
Data Presentation: Nematicidal Activity of Quinoline Derivatives and Natural Quinones
The following table summarizes the nematicidal activity of a 2-aryl quinoline derivative (ABX464) and a natural quinone (5,8-dihydroxy-1,4-naphthoquinone or DHNQ) against various nematode species.
| Compound/Analog | Nematode Species | Assay Type | Efficacy Metric | Value | Reference |
| ABX464 | Haemonchus contortus (adult) | Motility Assay | Concentration for motility reduction | 40 µM | [1] |
| Analog 36 (of ABX464) | Haemonchus contortus | Not specified | Potency | Greater than ABX464 | [1][2] |
| 5,8-dihydroxy-1,4-naphthoquinone (DHNQ) | Bursaphelenchus xylophilus | Mortality Assay | LC50 (48h) | 7.7 µg/mL | [3] |
| 5,8-dihydroxy-1,4-naphthoquinone (DHNQ) | Aphelenchoides besseyi | Mortality Assay | LC50 (48h) | 6.4 µg/mL | [3] |
| 5,8-dihydroxy-1,4-naphthoquinone (DHNQ) | Ditylenchus destructor | Mortality Assay | LC50 (48h) | 6.5 µg/mL | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for assessing nematicidal activity, based on common practices in the field.
In Vitro Nematicidal Bioassay
This protocol outlines a standard method for evaluating the direct toxicity of compounds to nematodes in a laboratory setting.
1. Nematode Culture and Extraction:
-
The target plant-parasitic nematodes (e.g., Meloidogyne incognita, Bursaphelenchus xylophilus) are cultured on susceptible host plants or fungal cultures in a controlled environment.
-
Second-stage juveniles (J2) or mixed-stage nematodes are extracted from infected plant tissues or culture media using standard methods like the Baermann funnel technique.
-
The extracted nematodes are collected, washed, and suspended in sterile water. The concentration of nematodes in the suspension is determined using a counting slide under a microscope.
2. Preparation of Test Solutions:
-
The test compounds (e.g., quinoline analogs) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
A series of dilutions are prepared from the stock solution using sterile distilled water to achieve the desired final concentrations for the bioassay. The final concentration of the solvent is typically kept low (e.g., ≤1% v/v) to avoid any toxic effects on the nematodes.
3. Bioassay Procedure:
-
The bioassay is typically conducted in multi-well plates (e.g., 24- or 96-well plates).
-
A defined volume of the nematode suspension (containing a specific number of nematodes, e.g., 50-100) is added to each well.
-
An equal volume of the test solution of a specific concentration is then added to the wells.
-
Control groups are included: a negative control (solvent and water) and a positive control (a known commercial nematicide).
-
The plates are sealed and incubated at a constant temperature (e.g., 25-28°C) for a specified period (e.g., 24, 48, 72 hours).
4. Data Collection and Analysis:
-
After the incubation period, the number of dead and live nematodes in each well is counted under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
The percentage of mortality is calculated for each treatment and corrected for the mortality in the negative control using Abbott's formula.
-
The lethal concentration 50 (LC50), the concentration of the compound that causes 50% mortality of the nematodes, is determined using probit analysis or other appropriate statistical methods.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro nematicidal activity assay.
Caption: Workflow for in vitro nematicidal activity screening.
Proposed Signaling Pathway for Nematicidal Quinones
While the precise signaling pathways for the nematicidal action of quinoline-2-ol analogs are not yet elucidated, studies on natural quinones like DHNQ suggest a mechanism involving oxidative stress. The following diagram illustrates a plausible pathway.
Caption: Proposed mechanism of action for nematicidal quinones.
Conclusion
The available data, though not specific to this compound, indicates that the quinoline scaffold is a promising starting point for the development of novel nematicides. The nematicidal activity of 2-aryl quinolines and natural quinones highlights the potential of this chemical class. Further research, including the synthesis and screening of a wider range of quinolin-2-ol analogs, is warranted to establish clear structure-activity relationships and to identify lead compounds with potent and selective nematicidal properties. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations.
References
- 1. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nematicidal activities and preliminary mechanisms of action of natural quinones against plant parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Methoxy-4-methylquinolin-2-ol and its Analogs Against Conventional Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiplatelet potential of quinolinone derivatives, specifically focusing on the structural class of 6-Methoxy-4-methylquinolin-2-ol, against established antiplatelet drugs such as aspirin and clopidogrel. While direct extensive research on the antiplatelet activity of this compound is limited, its acetate derivative, 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, has been identified as an effective antiplatelet agent[1][2]. This guide synthesizes available data on related quinolinone compounds to offer a comparative perspective on their potential efficacy and mechanisms of action.
Comparative Performance Data
The antiplatelet efficacy of various compounds is commonly quantified by their half-maximal inhibitory concentration (IC50) in platelet aggregation assays. The following table summarizes the available data for a representative quinolinone derivative against standard antiplatelet agents.
| Compound | Target | Agonist | IC50 (µM) | Reference |
| 5-ethyl-4-methoxy-3-phenyl-4(1H)-quinolone | COX-1 (presumed) | Arachidonic Acid | 13.29 | [3] |
| Aspirin | COX-1 | Arachidonic Acid | 28.10 | [3] |
| Clopidogrel (active metabolite) | P2Y12 Receptor | ADP | ~0.2-2.0* | N/A |
*Note: The IC50 for clopidogrel's active metabolite can vary depending on the assay conditions and the individual's metabolism. This value is an approximate range based on typical pharmacological data.
Mechanism of Action: A Comparative Overview
Established antiplatelet agents function through distinct signaling pathways to inhibit platelet activation and aggregation. Quinolone derivatives, based on current research, appear to primarily target the cyclooxygenase-1 (COX-1) pathway, similar to aspirin.
Quinolinone Derivatives and Aspirin: Targeting the COX-1 Pathway
4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate, a derivative of the target compound, exerts its antiplatelet effect by inhibiting COX-1[1][2]. This enzyme is crucial for the conversion of arachidonic acid into thromboxane A2 (TXA2), a potent platelet agonist. By blocking COX-1, these compounds reduce TXA2 production, thereby inhibiting platelet aggregation. Aspirin works through a similar mechanism, irreversibly acetylating a serine residue in the active site of COX-1.
Clopidogrel: Targeting the P2Y12 Receptor
Clopidogrel, a thienopyridine, is a prodrug that is metabolized into an active compound that irreversibly blocks the P2Y12 receptor on the platelet surface. This receptor plays a key role in amplifying and sustaining platelet activation initiated by adenosine diphosphate (ADP). By antagonizing the P2Y12 receptor, clopidogrel prevents the downstream signaling events that lead to platelet aggregation.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of antiplatelet agents. The following are standard protocols for key in vitro assays.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. The first few milliliters of blood should be discarded to avoid activation due to venipuncture[4].
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature[5][6].
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 10 minutes)[4][6].
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.
b. Aggregation Measurement
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation)[5].
-
Pipette a standardized volume of PRP into a cuvette with a magnetic stir bar and incubate at 37°C for a specified time.
-
Add the test compound (e.g., quinolinone derivative, aspirin) or vehicle control and incubate for a defined period.
-
Initiate platelet aggregation by adding an agonist such as arachidonic acid (for COX-1 dependent aggregation) or ADP (for P2Y12 dependent aggregation)[6][7].
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PPP baseline. IC50 values are determined by testing a range of compound concentrations.
Cyclooxygenase-1 (COX-1) Inhibitor Screening Assay (Fluorometric)
This assay measures the peroxidase activity of COX-1, which is coupled to the generation of a fluorescent product.
-
Reagent Preparation : Prepare all reagents (Assay Buffer, Heme, COX-1 enzyme, fluorometric probe, and arachidonic acid substrate) as per the manufacturer's instructions[8].
-
Assay Plate Setup :
-
Blank wells : Add Assay Buffer, Heme, and the fluorometric probe.
-
100% Initial Activity wells : Add Assay Buffer, Heme, COX-1 enzyme, and the fluorometric probe.
-
Inhibitor wells : Add Assay Buffer, Heme, COX-1 enzyme, the fluorometric probe, and the test compound at various concentrations[8].
-
-
Incubation : Incubate the plate at the specified temperature (e.g., 25°C) for a defined pre-incubation period.
-
Reaction Initiation : Initiate the reaction by adding the arachidonic acid substrate to all wells[8].
-
Fluorescence Measurement : Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis : Calculate the rate of reaction (slope of the kinetic curve). The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the 100% initial activity control.
P2Y12 Functional Assay (VerifyNow)
The VerifyNow P2Y12 assay is a whole-blood, point-of-care test that measures the extent of platelet P2Y12 receptor blockade.
-
Sample Collection : Collect whole blood in a 3.2% sodium citrate tube[9][10][11]. The sample should not be centrifuged and must be tested within a specified timeframe (e.g., 4 hours) at room temperature[11].
-
Assay Procedure :
-
The assay cartridge contains reagents to induce platelet aggregation, including ADP to specifically stimulate the P2Y12 pathway and thrombin receptor activating peptide (TRAP) to assess maximum platelet function.
-
The instrument measures the change in light transmittance as platelets aggregate on fibrinogen-coated beads.
-
-
Data Reporting : The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor inhibition[9][11]. A baseline (pre-drug) measurement is recommended for accurate determination of percent inhibition[10].
Conclusion
Quinolinone derivatives represent a promising class of compounds with antiplatelet activity, primarily acting through the inhibition of COX-1. The available data suggests that certain analogs can be more potent than aspirin in vitro. However, further research, including the determination of specific IC50 values for this compound and its direct derivatives, is necessary to fully elucidate their therapeutic potential. A comprehensive understanding of their structure-activity relationships, in vivo efficacy, and safety profiles will be critical for their future development as antiplatelet agents. In contrast, clopidogrel offers a distinct mechanism of action by targeting the P2Y12 receptor, providing an alternative therapeutic strategy for the management of thrombotic diseases.
References
- 1. Characterization of 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate as an effective antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-platelet Activity of 3-phenyl-4(1H)-quinolones | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. 2.6. Determination of platelet aggregation by light transmission aggregometry [bio-protocol.org]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
- 10. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 11. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
Methoxy-Substituted Quinoline Derivatives: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties. The introduction of methoxy substituents to the quinoline ring has been a key strategy in the development of potent and selective anticancer agents. This guide provides a comparative analysis of the anticancer activity of various methoxy-substituted quinoline derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Comparative Anticancer Efficacy
The anticancer potency of methoxy-substituted quinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the reported IC50 values for representative methoxy-substituted quinoline derivatives, offering a quantitative comparison of their cytotoxic effects.
Table 1: Cytotoxicity of 2-Aryl-6,7-dimethoxyquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 14m | Colon Cancer | 0.875 |
| Leukemia | 0.904 | |
| Melanoma | 0.926 | |
| Compounds 14e-h, 14m-p | Various Cancer Cell Lines | Sub-micromolar |
Data sourced from a study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as topoisomerase I inhibitors.[1]
Table 2: Cytotoxicity of 6,7-Dimethoxy-4-anilinoquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 12n | A549 (Lung Cancer) | 7.3 ± 1.0 |
| MCF-7 (Breast Cancer) | 6.1 ± 0.6 | |
| MKN-45 (Gastric Cancer) | 13.4 ± 0.5 |
Data from a study identifying these compounds as potent c-Met inhibitors.[2][3]
Table 3: Cytotoxicity of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)
| Compound | Cancer Cell Line | IC50 (µM) |
| MMNC | HCT116 (Colorectal Cancer) | 0.33 |
| Caco-2 (Colorectal Cancer) | 0.51 | |
| AGS (Gastric Cancer) | 3.6 | |
| PANC-1 (Pancreatic Cancer) | 18.4 | |
| SMMC-7721 (Liver Cancer) | 9.7 |
Data from a study evaluating MMNC as a potential antitumor agent via the PI3K/AKT/mTOR signaling pathway.[4][5]
Mechanisms of Action and Signaling Pathways
Methoxy-substituted quinoline derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways that are dysregulated in cancer.
One prominent mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. The derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) has been shown to exert its cytotoxic effects by inhibiting the expression of proteins involved in this pathway.[4][5]
Another key target for these derivatives is the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways . These receptor tyrosine kinases play a vital role in tumor cell proliferation, survival, and angiogenesis. Certain 4-anilino-6,7-dimethoxyquinazoline derivatives are known for their potent inhibition of these pathways.[6]
Furthermore, some 2-arylquinoline derivatives have demonstrated dual inhibitory activity against EGFR and Focal Adhesion Kinase (FAK) .[7][8]
dot
Caption: Inhibition of the PI3K/Akt/mTOR pathway by MMNC.
dot
References
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
Comparative Antimicrobial Spectrum Analysis: 6-Methoxy-4-methylquinolin-2-ol versus Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Potential Antimicrobial Performance of 6-Methoxy-4-methylquinolin-2-ol with Established Antibiotics.
Executive Summary
This guide provides a comparative overview of the potential antimicrobial spectrum of the novel compound this compound against established antibiotics, ciprofloxacin and fluconazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this analysis is based on the known antimicrobial properties of the broader quinoline class of compounds and data from structurally related molecules. Quinolone derivatives are a significant class of synthetic antimicrobial agents with a broad spectrum of activity.[1] The inclusion of a methoxy group can influence the biological activity of these compounds.[2][3]
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with potent activity against a wide range of Gram-negative bacteria and moderate activity against some Gram-positive bacteria.[4] Fluconazole is a triazole antifungal agent primarily used for the treatment of infections caused by yeasts and some other fungi.[5] This guide presents a theoretical framework for the potential antimicrobial profile of this compound and details the standard experimental protocols required for its empirical validation.
Data Presentation: Antimicrobial Spectrum Comparison
The following tables summarize the known antimicrobial spectrum of ciprofloxacin and fluconazole against a panel of common pathogenic bacteria and fungi, presented as Minimum Inhibitory Concentration (MIC) values. Currently, no specific MIC data for this compound against these organisms is available in the cited literature. A study on a complex containing a (R)-(6-Methoxyquinolin-4-yl) moiety, a structurally related compound, showed activity against Staphylococcus aureus (MIC: 8 µg/mL) and Bacillus subtilis (MIC: 16 µg/mL), with poor activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[6] The same complex also exhibited activity against Candida albicans (MIC: 16 µg/mL).[6]
Table 1: Antibacterial Spectrum - Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Gram Stain | This compound | Ciprofloxacin |
| Staphylococcus aureus | Gram-positive | Data not available | 0.12 - 2[7][8] |
| Streptococcus pneumoniae | Gram-positive | Data not available | 0.5 - 2[4] |
| Bacillus subtilis | Gram-positive | Data not available | 0.125 - 1 |
| Escherichia coli | Gram-negative | Data not available | ≤0.016 - 1[7][9] |
| Pseudomonas aeruginosa | Gram-negative | Data not available | 0.25 - 4[4] |
| Klebsiella pneumoniae | Gram-negative | Data not available | ≤0.016 - 1[4] |
Table 2: Antifungal Spectrum - Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Fungal Type | This compound | Fluconazole |
| Candida albicans | Yeast | Data not available | 0.25 - 2[5][10] |
| Candida glabrata | Yeast | Data not available | 8 - 32[5] |
| Candida krusei | Yeast | Data not available | 16 - ≥64[5] |
| Cryptococcus neoformans | Yeast | Data not available | 2 - 16[11] |
| Aspergillus fumigatus | Mold | Data not available | >64 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is crucial for evaluating the antimicrobial spectrum of a compound. The following are detailed methodologies for two standard MIC testing protocols.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations of the compound.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
-
Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of a stock solution of the compound to the molten agar before it solidifies.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the microbial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate. A control plate without the antimicrobial agent is also inoculated to ensure microbial viability.
-
Incubation: The inoculated plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the visible growth of the microorganism on the agar surface.
Visualizations
Experimental Workflow for Antimicrobial Spectrum Determination
Caption: Workflow for determining and comparing the antimicrobial spectrum.
Signaling Pathway: Quinolone Mechanism of Action
Caption: General mechanism of action for quinolone antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Comparative analysis of different synthesis routes for 6-Methoxy-4-methylquinolin-2-ol
For researchers and professionals in the field of medicinal chemistry and drug development, the efficient synthesis of quinolinone scaffolds is of paramount importance. 6-Methoxy-4-methylquinolin-2-ol, a key intermediate for various bioactive molecules, can be synthesized through several established methods. This guide provides a comparative analysis of the most prominent synthetic routes, offering insights into their respective advantages and disadvantages, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents & Conditions | Yield | Reaction Time | Advantages | Disadvantages |
| Conrad-Limpach-Knorr Synthesis | p-Anisidine, Ethyl acetoacetate | Catalytic acid (e.g., acetic acid) for condensation; High temperature (250-260 °C) for cyclization in a high-boiling solvent (e.g., mineral oil).[1][2] | Typically high (can be up to 95% for the cyclization step).[3] | 2-4 hours for initial condensation, 30-60 minutes for cyclization.[2] | High yields, readily available starting materials. | Requires very high temperatures for cyclization, potential for side products (Knorr synthesis).[3] |
| Modified Skraup Synthesis | p-Anisidine, Crotonic acid | Polyphosphoric acid (PPA) | Moderate to Good | Several hours | One-pot reaction. | Use of a strong dehydrating agent (PPA) can be harsh; the classical Skraup reaction is known to be potentially violent.[4][5] |
| Doebner-von Miller Reaction | p-Anisidine, Crotonaldehyde (or generated in situ) | Lewis or Brønsted acid catalyst (e.g., HCl, SnCl₄).[6][7] | Variable | Several hours | Versatile for producing substituted quinolines.[8] | The reaction mechanism can be complex, and the reaction can be difficult to control, sometimes leading to a mixture of products.[6] |
Synthesis Route Overviews and Mechanisms
The synthesis of this compound primarily revolves around the formation of the quinoline ring system from an aniline precursor. The key difference in the compared methods lies in the choice of the three-carbon unit that reacts with the aniline to form the pyridinone ring.
Conrad-Limpach-Knorr Synthesis
This is a two-step process that begins with the condensation of an aniline with a β-ketoester.[3][9] In the case of this compound, p-anisidine is reacted with ethyl acetoacetate. This initial reaction, typically catalyzed by a weak acid, forms a β-aminoacrylate intermediate. The subsequent and critical step is a high-temperature thermal cyclization of this intermediate to yield the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the quinolin-2-ol form.[2][3]
A competing reaction, the Knorr quinoline synthesis, can occur at higher temperatures during the initial condensation, leading to the formation of a 2-hydroxyquinoline isomer.[3]
Modified Skraup Synthesis
The classical Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline.[5][10] A modification of this reaction for the synthesis of substituted quinolinones involves the use of an α,β-unsaturated carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA). For the target molecule, p-anisidine would be reacted with crotonic acid. The PPA facilitates both the Michael addition of the aniline to the α,β-unsaturated acid and the subsequent cyclization and dehydration to form the quinolinone ring.
Doebner-von Miller Reaction
This reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[6][7] To obtain this compound, p-anisidine would be reacted with crotonaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final quinoline product.
Detailed Experimental Protocols
Protocol 1: Conrad-Limpach-Knorr Synthesis of this compound
Step 1: Synthesis of the β-Aminoacrylate Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as toluene.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue refluxing for 2-4 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aniline.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude β-aminoacrylate intermediate, which can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Place the crude β-aminoacrylate intermediate in a high-boiling point, inert solvent such as mineral oil or diphenyl ether in a suitable reaction vessel. The recommended solvent to starting material ratio is approximately 10-20 mL of solvent per gram of intermediate.[2]
-
Heat the mixture with vigorous stirring to 250-260 °C.
-
Maintain this temperature for 30-60 minutes, monitoring the progress of the cyclization by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.
-
The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 2: Modified Skraup Synthesis of this compound
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (PPA).
-
Heat the PPA to approximately 80-90 °C with stirring.
-
Slowly and cautiously add p-anisidine (1.0 eq) to the hot PPA.
-
Once the p-anisidine has dissolved, add crotonic acid (1.1 eq) portion-wise to control the initial exotherm.
-
After the addition is complete, raise the temperature of the reaction mixture to 120-140 °C and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a concentrated base (e.g., sodium hydroxide solution) until the product precipitates.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher, including available equipment, desired scale, and tolerance for harsh reaction conditions. The Conrad-Limpach-Knorr synthesis generally offers high yields with readily available starting materials but requires specialized high-temperature equipment. The modified Skraup synthesis provides a one-pot alternative, though it involves the use of corrosive polyphosphoric acid. The Doebner-von Miller reaction is a classic and versatile method, but its control and the potential for side products can be a drawback. For laboratory-scale synthesis where yield is a primary concern, the Conrad-Limpach-Knorr route is often preferred, provided the high-temperature cyclization can be safely and efficiently performed.
References
- 1. Conrad-Limpach Cyclization [drugfuture.com]
- 2. benchchem.com [benchchem.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Doebner-Miller Reaction [drugfuture.com]
- 8. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 9. synarchive.com [synarchive.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
Benchmarking the Performance of 6-Methoxy-4-methylquinolin-2-ol in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological performance of 6-Methoxy-4-methylquinolin-2-ol against other quinolinone-based compounds. While direct experimental data for this compound in various biological assays is not extensively available in the public domain, this document benchmarks its expected activities based on the well-established pharmacological profiles of structurally similar quinoline and quinolinone derivatives. The quinolinone scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide summarizes quantitative data from related compounds, details relevant experimental protocols, and visualizes key signaling pathways and workflows to aid in the research and development of novel therapeutics based on the quinolinone core.
Quantitative Comparison of Quinolinone Derivatives
The following tables present a summary of the in vitro biological activities of various quinolinone derivatives against a panel of cancer cell lines and microbial strains. This data serves as a benchmark to estimate the potential efficacy of this compound.
Table 1: Anticancer Activity of Quinolinone Derivatives (IC50 in µM)
| Compound/Alternative | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | PC3 (Prostate Cancer) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Substituted 2-arylquinoline (6-Fluoro-2-phenylquinoline) | 8.3 | 45.12 | 55.67 | 40.12 | [1] |
| Substituted 2-arylquinoline (6-Chloro-2-phenylquinoline) | 51.12 | 64.21 | 72.34 | 31.37 | [1] |
| Substituted 2-arylquinoline (6-Bromo-2-phenylquinoline) | >100 | >100 | >100 | 34.34 | [1] |
| 4-Hydroxyquinolone analogue (Compound 3g) | - | - | - | - |
A lower IC50 value indicates higher potency. Dashes (-) indicate that data was not available in the cited sources.
Table 2: Antimicrobial Activity of Quinolinone Derivatives (MIC in µg/mL)
| Compound/Alternative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Quinine Derivative | 8 | >128 | 16 | [3] |
| 7-Methoxyquinoline Sulfonamide Derivative (3l) | - | 7.812 | 31.125 | [4] |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol (8a) | - | - | - | [2] |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol (8h) | - | - | - | [2] |
A lower MIC value indicates higher potency. Dashes (-) indicate that data was not available in the cited sources.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to ensure reproducibility and facilitate the comparison of results across different studies.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compound (e.g., this compound) and control compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9]
Procedure:
-
Preparation of Antimicrobial Dilutions: Perform a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well containing the antimicrobial dilution with the standardized bacterial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially targeted by quinolinone derivatives and the workflows of the described experimental assays.
Caption: Proposed inhibition of the EGFR signaling pathway by quinolinone derivatives.
References
- 1. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC determination by broth microdilution. [bio-protocol.org]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. mdpi.com [mdpi.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. atcc.org [atcc.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
Structure-Activity Relationship of 6-Methoxy-4-methylquinolin-2-ol Derivatives: A Comparative Guide
Introduction
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The 6-methoxy-4-methylquinolin-2-ol core, in particular, has been investigated as a promising starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the closely related 6-hydroxy-4-methylquinolin-2(1H)-one scaffold, evaluated for their potential as inotropic agents by targeting phosphodiesterase 3 (PDE3). Additionally, this guide will touch upon the broader anticancer activities of related 6-methoxyquinoline derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.
While a comprehensive SAR study with extensive quantitative data on a series of this compound derivatives was not prominently available in the reviewed literature, a detailed study on the analogous 6-hydroxy-4-methylquinolin-2(1H)-one derivatives provides valuable insights into the structural requirements for biological activity. This study highlights how modifications to the core structure influence efficacy and selectivity.
Comparative Analysis of PDE3 Inhibitory Activity
A series of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives were synthesized and evaluated for their cardiotonic activity as PDE3 inhibitors. The core structure was modified by introducing various butanamide analogs at the 6-hydroxyl position. The following table summarizes the key findings.[2]
Table 1: Structure-Activity Relationship of 6-hydroxy-4-methylquinolin-2(1H)-one Derivatives as PDE3 Inhibitors [2]
| Compound ID | R Group (at 6-position via -O-(CH₂)₃-C(=O)-) | PDE3 Inhibitory Activity (IC₅₀, µM) | Inotropic Effect (% change in force of contraction at 100 µM) | Chronotropic Effect (% change in frequency rate at 100 µM) |
| 4j | -N(CH₃)piperazine | 0.20 | 165 ± 4 | 115 ± 7 |
| Amrinone | (Reference) | - | - | - |
| Cilostamide | (Reference) | - | - | - |
| IBMX | (Reference) | - | - | - |
Data extracted from a study on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents.[2]
Key SAR Insights:
-
The introduction of a 4-methylpiperazine-1-yl moiety at the terminus of the butoxy-amide side chain (compound 4j ) resulted in the most potent PDE3 inhibitory activity (IC₅₀ = 0.20 µM).[2]
-
This compound also exhibited a desirable pharmacological profile with a selective increase in the force of contraction over the heart rate, suggesting a lower potential for proarrhythmic side effects.[2]
Anticancer Activity of Related 6-Methoxyquinoline Derivatives
Several studies have explored the anticancer potential of quinoline derivatives bearing a 6-methoxy substituent. While a systematic SAR study on a series of this compound analogs is not detailed, the following observations have been made on related structures:
-
4-Anilino-2-phenylquinoline Derivatives: A study on 4-anilino-2-phenylquinolines revealed that a 6-methoxy substituent was compatible with potent cytotoxic activity against a panel of 60 human cancer cell lines. For instance, 4-(4-acetylphenylamino)-6-methoxy-2-phenylquinoline exhibited a mean GI₅₀ value of 3.89 µM.[3] The presence of a hydrogen-bonding accepting group on the 4-anilino moiety was found to be crucial for activity.[3]
-
General Quinoline Scaffolds: The quinoline framework is recognized as a "privileged structure" in medicinal chemistry, and various derivatives have shown significant antiproliferative activity against cancer cell lines such as H-460 (lung), HT-29 (colon), and HepG2 (liver).[4]
Experimental Protocols
Phosphodiesterase 3 (PDE3) Inhibition Assay
The following is a generalized protocol based on the evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives.[2]
-
Enzyme and Substrate Preparation: Recombinant human PDE3 is used as the enzyme source. [³H]cGMP is utilized as the substrate.
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing MgCl₂, a calmodulin source, and the PDE3 enzyme.
-
Incubation: The test compounds (derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one) at various concentrations are pre-incubated with the enzyme mixture. The reaction is initiated by the addition of [³H]cGMP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Separation: The reaction is terminated by the addition of a stop solution (e.g., boiling water). The product, [³H]5'-GMP, is separated from the unreacted substrate using anion-exchange chromatography.
-
Quantification: The amount of [³H]5'-GMP produced is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by non-linear regression analysis.
Inotropic and Chronotropic Activity Assessment in Isolated Rat Atria
This protocol outlines the methodology used to assess the cardiotonic effects of the synthesized compounds.[2]
-
Animal Model: Male Wistar rats are used. The animals are pre-treated with reserpine to deplete catecholamine stores.
-
Atria Isolation: The hearts are excised, and the spontaneously beating atria are isolated and mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C).
-
Data Recording: The force of contraction (inotropic effect) and the beating rate (chronotropic effect) are recorded using an isometric force transducer and a data acquisition system.
-
Compound Administration: After a stabilization period, the test compounds are added to the organ bath in a cumulative concentration-dependent manner.
-
Data Analysis: The changes in the force of contraction and beating rate are measured and expressed as a percentage change from the baseline values.
Visualizations
General Workflow for SAR Studies of Novel Compounds
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of novel chemical entities.
Hypothesized Signaling Pathway for PDE3 Inhibition in Cardiomyocytes
Caption: The signaling cascade of PDE3 inhibition in cardiac muscle cells leading to increased contractility.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Quinolinol Compounds
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of quinolinol and its derivatives is crucial. These compounds are prevalent in numerous pharmaceutical agents, making the validation and cross-validation of their analytical methods a fundamental requirement for ensuring data integrity in research and quality control.[1][2] This guide provides a comparative analysis of common analytical techniques used for quinolinol compounds, with a focus on cross-validation principles to ensure consistency and accuracy across different methodologies.
Cross-validation of analytical methods is the process of confirming that a validated method yields consistent and reliable results across different laboratories, analysts, or instruments.[3] It is a critical step when transferring a method or when data from different analytical techniques need to be compared or combined.[4][5]
Data Presentation: Performance Comparison of Analytical Techniques
The selection of an analytical method depends on factors like the required sensitivity, the complexity of the sample matrix, and the specific quinolinol derivative being analyzed. Below is a summary of typical performance characteristics for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Table 1: Comparison of Method Performance Characteristics for Quinolinol Compound Analysis
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range | 0.1 mg/kg[6][7] | 1.1 - 2.4 mg/L[8] |
| Accuracy (% Recovery) | 90.6% - 98.9%[9] | 98.3% - 101.6%[10] | 82.9% - 92.0%[6][7] | 94.0% - 123.3%[8] |
| Precision (%RSD) | Intra-day: 0.32% Inter-day: 0.59%[9] | ≤ 2.56%[10] | 1.4% - 3.8%[6][7] | < 5% |
| Specificity | Good, potential for co-elution | Excellent, based on mass-to-charge ratio | Excellent, based on mass fragmentation | Good, based on electrophoretic mobility |
| Typical Application | Routine quality control, purity analysis | Bioanalysis, metabolite identification, trace analysis | Volatile quinoline derivatives, impurity profiling | Analysis of charged quinolones, chiral separations |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the key techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine quantification of quinolinol compounds due to its robustness and cost-effectiveness.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Detection: UV detection is typically set at a wavelength where the specific quinolinol derivative exhibits maximum absorbance.[12]
-
Standard and Sample Preparation:
-
Prepare a stock solution of the quinolinol reference standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards through serial dilution of the stock solution.
-
Prepare sample solutions by accurately dissolving the substance in the solvent to a concentration within the calibration range.[13]
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Subsequently, inject the sample solutions to determine the analyte concentration.[13]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level quantification.[14]
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[15]
-
Column: A C18 or similar reversed-phase column, often with smaller particle sizes for better resolution.
-
Mobile Phase: A mixture of aqueous and organic solvents, similar to HPLC-UV, optimized for ionization efficiency. A common mobile phase is acetonitrile and 0.1% formic acid in water.[15]
-
MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the target quinolinol compound and an internal standard are monitored for quantification.[15]
-
Method Validation: Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, and stability.[16][17]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile quinoline compounds.[18]
-
Instrumentation: A gas chromatograph connected to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness) is often employed.[18]
-
Carrier Gas: Helium is typically used at a constant flow rate.[18]
-
Sample Preparation: Samples are extracted using a suitable organic solvent, such as toluene, often aided by ultrasonic extraction. The extract is then filtered before injection.[6][7]
-
Analysis: The method's linearity, detection limit, and recovery are validated. For instance, a validated method for quinoline in textiles showed a linear correlation coefficient of 0.9998 and a low detection limit of 0.1 mg/kg.[6]
Capillary Electrophoresis (CE)
CE is an alternative separation technique that offers high efficiency and requires minimal sample and solvent volumes.[19] It separates analytes based on their different mobilities in an electric field.[20][21]
-
Instrumentation: A CE system with a UV or diode-array detector.
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): The choice of BGE is crucial for separation. For quinolone antibiotics, a buffer of 40 mM sodium tetraborate at pH 8.1 containing 10% (v/v) methanol has been shown to be effective.[8]
-
Sample Preparation: For complex matrices like plasma, a solid-phase extraction (SPE) step may be necessary to remove interferences.[8]
-
Analysis: The method is validated for specificity, reproducibility, linearity, and detection limits. For example, a CE method for 10 quinolones achieved detection limits between 1.1 and 2.4 mg/L.[8]
Visualization of Workflows
Cross-Validation Logical Workflow
The following diagram illustrates the decision-making process for the cross-validation of two analytical methods.
Caption: Logical workflow for cross-validation of analytical methods.
General Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the typical steps involved in analyzing a sample using LC-MS/MS, from preparation to final data reporting.
Caption: A typical experimental workflow for LC-MS/MS analysis.
References
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of quinolones in plasma samples by capillary electrophoresis using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. resolian.com [resolian.com]
- 15. researchgate.net [researchgate.net]
- 16. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. analyticaltoxicology.com [analyticaltoxicology.com]
- 21. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic potential of 6-Methoxy-4-methylquinolin-2-ol and its related compounds. While direct experimental data for this compound is limited in publicly available literature, this document compiles and compares data from structurally similar quinolin-2-one and quinolin-4-one derivatives to provide insights into its potential anticancer, antimicrobial, and antioxidant activities.
Executive Summary
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on derivatives of quinolin-2-one and quinolin-4-one, with a specific interest in this compound. By examining the structure-activity relationships of related compounds, we can infer the potential therapeutic efficacy of this target molecule. The available data suggests that substitutions on the quinoline ring, such as methoxy and methyl groups, can significantly influence the biological activity.
Comparative Biological Activity
The following tables summarize the in vitro anticancer and antimicrobial activities of various quinolin-2-one and quinolin-4-one derivatives. These compounds have been selected for their structural similarity to this compound to provide a basis for comparison.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Quinolinone Derivatives
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine | Various human tumor lines | < 1.0 | - | - |
| Quinoline-chalcone hybrid (37) | MCF-7 (Breast) | 3.46 | Gefitinib | 0.029 |
| Quinolyl-thienyl chalcone (31) | HUVEC (Endothelial) | 0.021 | - | - |
| Quinoline-chalcone hybrid (64) | Caco-2 (Colon) | 2.5 | Doxorubicin | - |
| 2-morpholino-4-anilinoquinoline (3d) | HepG2 | 8.50 | Sorafenib | 5.2 |
| 2-morpholino-4-anilinoquinoline (3c) | HepG2 | 11.42 | Sorafenib | 5.2 |
| 2-morpholino-4-anilinoquinoline (3e) | HepG2 | 12.76 | Sorafenib | 5.2 |
| Compound 5a (quinolin-2(1H)-one derivative) | MCF-7 | 0.034 | Erlotinib | 0.040 |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Quinoline Derivatives
| Compound/Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| (R)-(6-Methoxyquinolin-4-yl) [(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol-tetraphenylborate complex | 8 | 16 | >128 | >128 | 16 |
| Quinoline-2-one derivative (6c) | 0.75 (MRSA) | - | - | - | - |
| 7-Methoxyquinoline derivative (3l) | 18.0 | 16.0 | 21.0 | 16.2 | 18.0 |
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.
Safety Operating Guide
Navigating the Disposal of 6-Methoxy-4-methylquinolin-2-ol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Methoxy-4-methylquinolin-2-ol, ensuring compliance with general hazardous waste protocols.
Immediate Safety and Handling Precautions
This compound is classified as a substance that causes skin and eye irritation and may lead to respiratory irritation[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. All operations should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program as it is considered hazardous waste[2][3][4][5]. Disposing of chemical waste in regular trash or down the drain is prohibited without explicit EHS approval[2][6].
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous.
-
Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your EHS department.
2. Waste Collection and Containerization:
-
Collect solid waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, leak-proof container.
-
For liquid waste solutions containing this compound, use a compatible, sealable container. Plastic bottles are often preferred over glass to minimize the risk of breakage[2].
-
Ensure the container is in good condition, free from rust or leaks, and has a secure lid[3].
3. Labeling:
-
Immediately label the waste container with a hazardous waste tag provided by your EHS department[2][5].
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas[2].
-
The quantity of the waste.
-
The date of waste generation[2].
-
The laboratory or room number of origin[2].
-
The name and contact information of the principal investigator[2].
-
Appropriate hazard pictograms (e.g., irritant)[2].
-
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
Keep the container closed at all times except when adding waste[3][4].
5. Disposal Request:
-
Once the container is full or you are ready to dispose of it, submit a hazardous waste pickup request to your institution's EHS office. This may involve filling out a specific form, either in hardcopy or electronically[2].
-
Do not transport hazardous waste across public areas; EHS personnel are trained for this task[5].
Empty Container Disposal
Empty containers that held this compound must be triple-rinsed with an appropriate solvent capable of removing the chemical residue. The resulting rinsate must be collected and disposed of as hazardous waste[3][5]. After triple-rinsing and air-drying, the defaced container may be disposed of in the regular trash[3][5].
Quantitative Data Summary
While specific disposal limits for this compound are not publicly available, hazardous waste is generally characterized by the U.S. Environmental Protection Agency (EPA) based on the following characteristics. It is standard practice to assume a chemical waste is hazardous unless confirmed otherwise by EHS[4][5].
| Hazardous Waste Characteristic | General Criteria |
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or retained heat, and are capable of burning vigorously. |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5. |
| Reactivity | Substances that are unstable, react violently with water, can generate toxic gases, or are capable of detonation or explosive reaction. |
| Toxicity | Wastes containing specific contaminants at concentrations equal to or greater than the regulatory thresholds. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. pfw.edu [pfw.edu]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
Personal protective equipment for handling 6-Methoxy-4-methylquinolin-2-ol
This guide provides crucial safety and logistical information for the handling and disposal of 6-Methoxy-4-methylquinolin-2-ol, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary and Personal Protective Equipment
This compound is classified as an irritant.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory. The following table summarizes the potential hazards and the required personal protective equipment (PPE).
| Hazard Classification | Potential Health Effects | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) [1] | Causes skin irritation.[1] | Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[2][3] Always inspect gloves for integrity before use and change them immediately if contaminated.[4] Lab Coat: A full-length laboratory coat must be worn to protect skin and clothing.[2][3] |
| Serious Eye Irritation (Category 2) [1] | Causes serious eye irritation.[1] | Eye Protection: Safety glasses with side shields are the minimum requirement.[5][6] However, chemical splash goggles are strongly recommended.[3][5] Face Shield: A face shield worn over safety glasses or goggles is necessary when there is a risk of splashing, such as when handling bulk quantities or preparing solutions.[3][4][6] |
| Specific Target Organ Toxicity (Single Exposure) (Category 3) [1] | May cause respiratory irritation.[1] | Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][4] If a fume hood is not available or if engineering controls are insufficient, a respirator may be necessary.[3][4] |
Operational Plan for Safe Handling
A systematic approach is critical when working with this compound. The following workflow diagram and procedural steps outline the safe handling process from receipt of the chemical to its disposal.
Experimental Protocol: Step-by-Step Guidance for Handling
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure all necessary PPE is available and in good condition. Don a lab coat, chemical-resistant gloves, and chemical splash goggles.[2][3][5]
-
Prepare the designated work area, preferably inside a certified chemical fume hood, to ensure proper ventilation.[4]
-
Have spill control materials readily accessible.
-
-
Handling:
-
When weighing the solid chemical, perform the task in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the chemical closed when not in use.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately follow the first aid measures outlined below.
-
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.[7]
-
Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated solids (e.g., weighing paper, contaminated paper towels) in a clearly labeled, sealable container.[2] The label should read "Hazardous Waste" and include the full chemical name.[2]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and sealable container.[2] The container must be compatible with the solvent used. Label the container as "Hazardous Waste" and list all chemical components with their approximate concentrations.[2]
-
Contaminated Labware: Disposable items such as gloves and pipette tips that have come into contact with the chemical should be collected in a separate, sealed bag or container labeled as "Hazardous Waste: Contaminated Debris".[2]
-
-
Storage: Store hazardous waste containers in a designated, well-ventilated satellite accumulation area while awaiting pickup.[2] Secondary containment is recommended to mitigate any potential leaks.[2]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.[2] Do not dispose of this chemical down the drain or in regular trash.[2]
References
- 1. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. uah.edu [uah.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
